Nepinalone
Description
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
Structure
3D Structure
Properties
IUPAC Name |
1-methyl-1-(2-piperidin-1-ylethyl)-3,4-dihydronaphthalen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO/c1-18(11-14-19-12-5-2-6-13-19)16-8-4-3-7-15(16)9-10-17(18)20/h3-4,7-8H,2,5-6,9-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVXGRCNWGOHSDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)CCC2=CC=CC=C21)CCN3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60865051 | |
| Record name | 1-Methyl-1-[2-(piperidin-1-yl)ethyl]-3,4-dihydronaphthalen-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60865051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22443-11-4 | |
| Record name | Nepinalone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22443-11-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nepinalone [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022443114 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nepinalone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13445 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 1-Methyl-1-[2-(piperidin-1-yl)ethyl]-3,4-dihydronaphthalen-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60865051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NEPINALONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L9806LPR7G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Antitussive Mechanism of Nepinalone: A Deep Dive into its Core Pharmacology
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nepinalone is a centrally acting, non-opioid antitussive agent utilized for the suppression of non-productive cough. Its primary mechanism of action is attributed to its interaction with the sigma-1 (σ1) receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface within neurons of the cough center in the medulla oblongata. This interaction is believed to modulate neuronal excitability, thereby dampening the cough reflex. While the precise quantitative pharmacodynamics of this compound are not extensively detailed in publicly available literature, this guide synthesizes the current understanding of its mechanism, drawing parallels with known functions of sigma-1 receptor ligands and outlining the experimental frameworks used to investigate such compounds.
Introduction
Cough is a vital protective reflex that clears the airways of foreign particles and excess secretions. However, persistent and non-productive coughing can be debilitating and is a common symptom of various respiratory and non-respiratory conditions. Pharmacological interventions for cough suppression have historically been dominated by opioids, which carry a significant burden of side effects. This compound emerges as a non-opioid alternative, and understanding its molecular and cellular mechanism is crucial for the rational development of novel, more effective antitussive therapies. This document provides a detailed exploration of this compound's core mechanism of action, focusing on its interaction with the sigma-1 receptor and the putative downstream signaling cascades.
Core Mechanism of Action: Sigma-1 Receptor Modulation
The central hypothesis for this compound's antitussive effect is its activity as a ligand for the sigma-1 receptor.[1] This receptor is not a classical neurotransmitter receptor but rather a chaperone protein that translocates within the cell to interact with and modulate the function of various client proteins, including ion channels and other receptors.[1][2]
Localization and Target Engagement
This compound is believed to exert its effect within the central nervous system (CNS), specifically at the cough center located in the medulla oblongata.[1] Upon crossing the blood-brain barrier, this compound binds to sigma-1 receptors expressed in neurons that regulate the cough reflex.
Downstream Signaling Pathways
While specific downstream signaling pathways directly activated by this compound in the context of cough suppression are not definitively elucidated in the available literature, the known functions of the sigma-1 receptor provide a strong basis for its proposed mechanism.
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Modulation of Ion Channels: The sigma-1 receptor is known to interact with and modulate the activity of various voltage-gated ion channels, including calcium (Ca2+) and potassium (K+) channels.[1] By potentially inhibiting Ca2+ influx and enhancing K+ efflux, this compound, through the sigma-1 receptor, could lead to hyperpolarization of neuronal membranes. This would increase the threshold for action potential firing in the neurons of the cough reflex arc, thereby reducing their excitability and suppressing the urge to cough.
-
Regulation of Intracellular Calcium Signaling: The sigma-1 receptor is a key modulator of intracellular calcium (Ca2+) signaling, particularly the release of Ca2+ from the endoplasmic reticulum via IP3 receptors. By stabilizing intracellular Ca2+ homeostasis, this compound may prevent the neuronal hyperexcitability that can contribute to a hyperactive cough reflex.
-
Interaction with other Neurotransmitter Systems: Sigma-1 receptors are known to modulate the activity of various neurotransmitter systems, including the glutamatergic system via NMDA receptors. Given the role of glutamate in transmitting cough-evoking signals, modulation of this system could contribute to this compound's antitussive effect.
Quantitative Data
Table 1: Receptor Binding Affinity of this compound
| Ligand | Receptor | Binding Affinity (Ki) | Binding Affinity (IC50) | Reference |
| This compound | Sigma-1 | Not Available in Public Domain | Not Available in Public Domain |
For context, other sigma-1 receptor ligands have reported Ki values in the nanomolar range. For example, the agonist SA4503 has a Ki of 4.6 nM for the sigma-1 receptor in guinea pig brain homogenates.
Table 2: Preclinical Efficacy of this compound in Cough Suppression (Citric Acid-Induced Cough in Guinea Pigs)
| Compound | Dose | Route of Administration | % Inhibition of Cough | ED50 | Reference |
| This compound | Not Available in Public Domain | Not Available in Public Domain | Not Available in Public Domain | Not Available in Public Domain |
For comparison, the non-opioid antitussive benproperine has been shown to inhibit citric acid-induced cough in guinea pigs with an ID50 of 16.1 mg/kg for the number of coughs during the challenge.
Table 3: Clinical Efficacy of this compound in Cough Suppression
| Study Phase | Patient Population | Treatment | % Reduction in Cough Frequency vs. Placebo | Reference |
| Not Available | Not Available | This compound | Not Available in Public Domain |
Clinical trials for other antitussive agents have reported varying degrees of efficacy. For instance, some studies on opioids have shown a 40-60% suppression of cough counts in patients with chronic bronchitis/COPD. However, a significant placebo effect is often observed in cough clinical trials.
Experimental Protocols
The investigation of antitussive agents like this compound relies on standardized preclinical and in vitro models.
In Vitro: Sigma-1 Receptor Binding Assay
Objective: To determine the binding affinity of this compound for the sigma-1 receptor.
Methodology:
-
Membrane Preparation: Homogenates of tissues with high sigma-1 receptor expression (e.g., guinea pig liver) are prepared.
-
Radioligand Competition Assay: The tissue homogenate is incubated with a constant concentration of a radiolabeled sigma-1 receptor ligand (e.g., --INVALID-LINK---pentazocine) and varying concentrations of the unlabeled test compound (this compound).
-
Separation and Detection: Bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.
In Vivo: Citric Acid-Induced Cough Model in Guinea Pigs
Objective: To evaluate the antitussive efficacy of this compound in a preclinical model of cough.
Methodology:
-
Animal Model: Conscious, unrestrained guinea pigs are used.
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Cough Induction: The animals are exposed to an aerosol of a tussive agent, most commonly citric acid (e.g., 0.4 M), for a defined period (e.g., 3-5 minutes).
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Drug Administration: this compound is administered at various doses via a specific route (e.g., oral, intraperitoneal) at a set time before the citric acid challenge.
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Cough Detection and Quantification: The number of coughs is recorded for a defined observation period using a combination of visual observation, sound recording, and changes in airflow measured by a whole-body plethysmograph.
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Data Analysis: The number of coughs in the drug-treated group is compared to a vehicle-treated control group. The percentage inhibition of cough is calculated, and a dose-response curve can be generated to determine the ED50 (the dose that produces 50% of the maximal effect).
Visualizations
Signaling Pathway
Caption: Hypothesized signaling pathway of this compound in cough suppression.
Experimental Workflow: In Vitro Binding Assay
Caption: Experimental workflow for a sigma-1 receptor binding assay.
Experimental Workflow: In Vivo Antitussive Model
References
Nepinalone's Affinity for the Sigma-1 Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nepinalone is recognized as a centrally acting antitussive agent with a mechanism of action attributed to its interaction with the sigma-1 (σ1) receptor.[1] This receptor, a unique ligand-operated chaperone protein located primarily at the endoplasmic reticulum-mitochondrion interface, is implicated in a variety of cellular functions and is a target for therapeutic intervention in numerous disease states.[2][3] Understanding the binding affinity of this compound for the σ1 receptor is crucial for elucidating its pharmacological profile and for the development of novel therapeutics targeting this system.
This technical guide provides a comprehensive overview of the binding affinity of this compound for the σ1 receptor, including detailed experimental protocols for its determination and an exploration of the associated signaling pathways.
Quantitative Binding Affinity Data
| Compound | Receptor | Radioligand | Test System | Ki (nM) | IC50 (nM) | Reference |
| This compound | Sigma-1 (σ1) | [³H]-(+)-Pentazocine | Guinea Pig Brain Homogenate | Data not available | Data not available | N/A |
| (Example) SA4503 | Sigma-1 (σ1) | [³H]-(+)-Pentazocine | Guinea Pig Brain Homogenate | 4.6 | 17.4 | [4] |
| (Example) FE-SA4503 | Sigma-1 (σ1) | [³H]-(+)-Pentazocine | Guinea Pig Brain Homogenate | 8.0 | 6.48 | [4] |
Note: The Ki value represents the intrinsic binding affinity of a ligand for a receptor, while the IC50 value is the concentration of a competing ligand that displaces 50% of a specific radioligand from its receptor. The Cheng-Prusoff equation is used to calculate the Ki from the IC50.
Experimental Protocols
The determination of the binding affinity of a compound like this compound for the σ1 receptor is typically achieved through competitive radioligand binding assays. Below is a detailed protocol based on established methodologies.
Objective: To determine the in vitro binding affinity (Ki) of this compound for the sigma-1 receptor.
Materials:
-
Test Compound: this compound
-
Radioligand: [³H]-(+)-Pentazocine (a selective σ1 receptor ligand)
-
Non-specific Binding Control: Haloperidol or another high-affinity, structurally distinct σ1 receptor ligand.
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Membrane Preparation: Homogenates from a tissue source rich in σ1 receptors, such as guinea pig liver or brain.
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Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B)
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Filtration apparatus (Cell harvester)
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize fresh or frozen tissue (e.g., guinea pig liver) in ice-cold lysis buffer.
-
Centrifuge the homogenate at a low speed to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in the assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).
-
-
Assay Setup:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Assay buffer, [³H]-(+)-Pentazocine, and membrane preparation.
-
Non-specific Binding (NSB): Assay buffer, [³H]-(+)-Pentazocine, membrane preparation, and a high concentration of haloperidol (e.g., 10 µM).
-
Competitive Binding: Assay buffer, [³H]-(+)-Pentazocine, membrane preparation, and varying concentrations of this compound.
-
-
-
Incubation:
-
Incubate the plate at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium (typically 60-90 minutes).
-
-
Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Radioactivity Measurement:
-
Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine IC50: Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value.
-
Calculate Ki: Use the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for a competitive radioligand binding assay.
Sigma-1 Receptor Signaling Pathway
The σ1 receptor is a unique intracellular chaperone protein that modulates a variety of signaling pathways. Its activation by ligands like this compound can influence neuronal excitability and other cellular processes.
Caption: Simplified sigma-1 receptor signaling pathway.
Conclusion
While specific quantitative binding affinity data for this compound at the sigma-1 receptor remains to be published, its established role as an antitussive acting through this receptor underscores the importance of such data for the scientific and drug development communities. The experimental protocols and signaling pathway information provided in this guide offer a robust framework for researchers to investigate the binding characteristics of this compound and other novel sigma-1 receptor ligands. Further research is warranted to fully characterize the molecular interactions of this compound with the sigma-1 receptor, which will undoubtedly contribute to a deeper understanding of its therapeutic effects and potential for future drug design.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. The sigma-1 receptor: roles in neuronal plasticity and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sigma1 and sigma2 receptor binding affinity and selectivity of SA4503 and fluoroethyl SA4503 - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacokinetics and Pharmacodynamics of Nepinalone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nepinalone is a centrally acting, non-narcotic antitussive agent. Its primary mechanism of action is understood to be the modulation of the cough reflex through interaction with sigma-1 receptors in the medulla oblongata. While specific quantitative pharmacokinetic and pharmacodynamic data for this compound are not extensively available in the public domain, this guide synthesizes the known qualitative information and presents representative experimental protocols for the evaluation of a compound with this profile. This document is intended to provide a foundational understanding for researchers and professionals in drug development.
Pharmacodynamics
The pharmacodynamic effects of this compound are centered on its interaction with the central nervous system to suppress the cough reflex.
Mechanism of Action
This compound's primary antitussive effect is mediated by its activity as a ligand for the sigma-1 receptor, an intracellular chaperone protein located in the endoplasmic reticulum, particularly in the cough center of the medulla oblongata.[1] Binding to this receptor is believed to modulate neuronal signaling, thereby reducing the urge to cough.[1]
A secondary mechanism of action has been proposed, involving the modulation of calcium and potassium ion channels.[1] By potentially inhibiting calcium influx and enhancing potassium efflux, this compound may contribute to the stabilization of neuronal membranes, reducing their excitability and dampening the cough response.[1]
Receptor Binding Profile
While specific binding affinity data (e.g., Ki, Kd) for this compound are not available in the reviewed literature, its primary pharmacological target is the sigma-1 receptor.[1]
Dose-Response Relationship
The antitussive effect of this compound is evident within 20-30 minutes of administration and can last for at least 4 hours. In comparative studies, its efficacy has been reported to be greater than dextromethorphan but less than codeine in suppressing the cough stimulus.
Signaling Pathways
The binding of this compound to the sigma-1 receptor is thought to initiate a signaling cascade that ultimately leads to the suppression of the cough reflex. The precise downstream signaling events are not fully elucidated for this compound specifically. A proposed pathway is illustrated below.
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by rapid absorption and a relatively short duration of action, necessitating multiple daily doses to maintain therapeutic levels.
Absorption, Distribution, Metabolism, and Excretion (ADME)
-
Absorption: this compound is rapidly absorbed from the gastrointestinal tract following oral administration.
-
Distribution: Specific details on plasma protein binding and volume of distribution are not available.
-
Metabolism: The drug undergoes hepatic metabolism, primarily mediated by the cytochrome P450 (CYP450) enzyme system.
-
Excretion: this compound and its metabolites are excreted primarily through the urine.
Pharmacokinetic Parameters
Quantitative pharmacokinetic parameters for this compound, such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the plasma concentration-time curve), and elimination half-life, are not available in the public literature. A summary of the qualitative pharmacokinetic properties is presented in Table 1.
| Pharmacokinetic Parameter | Description |
| Absorption | Rapidly absorbed after oral administration. |
| Metabolism | Primarily hepatic via cytochrome P450 enzymes. |
| Excretion | Predominantly renal (urine). |
| Half-life | Relatively short. |
Experimental Protocols
Detailed experimental protocols for this compound are not published. The following sections describe representative methodologies that would be employed to characterize the pharmacokinetics and pharmacodynamics of a novel antitussive agent like this compound.
In Vitro Receptor Binding Assay (Sigma-1)
Objective: To determine the binding affinity of this compound for the sigma-1 receptor.
Methodology:
-
Preparation of Membranes: Membranes are prepared from a cell line expressing the human sigma-1 receptor (e.g., CHO-K1 cells) or from guinea pig brain tissue.
-
Radioligand: A radiolabeled sigma-1 receptor ligand, such as --INVALID-LINK---pentazocine, is used.
-
Competition Assay: A fixed concentration of the radioligand is incubated with the prepared membranes in the presence of varying concentrations of this compound.
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.
In Vivo Antitussive Efficacy Study (Guinea Pig Model)
Objective: To evaluate the antitussive efficacy of this compound in a preclinical model.
Methodology:
-
Animals: Male Dunkin-Hartley guinea pigs are used.
-
Cough Induction: Cough is induced by exposure to an aerosol of citric acid or capsaicin.
-
Drug Administration: this compound is administered orally at various doses. A vehicle control and a positive control (e.g., codeine) are also included.
-
Cough Measurement: The number of coughs is recorded for a defined period after exposure to the tussive agent using a whole-body plethysmograph and a microphone to detect the characteristic sound of a cough.
-
Data Analysis: The percentage inhibition of the cough response is calculated for each dose of this compound compared to the vehicle control. The ED50 (the dose that produces 50% of the maximal effect) can then be determined.
In Vitro Metabolism Study (Human Liver Microsomes)
Objective: To identify the major metabolic pathways of this compound.
Methodology:
-
Incubation: this compound is incubated with human liver microsomes in the presence of NADPH (a cofactor for CYP450 enzymes).
-
Time Points: Aliquots are taken at various time points.
-
Metabolite Identification: The reaction is quenched, and the samples are analyzed by liquid chromatography-mass spectrometry (LC-MS) to identify and characterize the metabolites formed.
-
CYP450 Isoform Identification: To identify the specific CYP450 enzymes involved, the incubation can be repeated with specific chemical inhibitors of different CYP isoforms or with recombinant human CYP enzymes.
Human Pharmacokinetic Study
Objective: To determine the pharmacokinetic profile of this compound in healthy human volunteers.
Methodology:
-
Study Design: A single-dose, open-label, crossover study design is typically used.
-
Subjects: A cohort of healthy adult volunteers meeting specific inclusion and exclusion criteria.
-
Drug Administration: A single oral dose of this compound is administered.
-
Blood Sampling: Blood samples are collected at predefined time points before and after drug administration.
-
Plasma Analysis: The concentration of this compound and any major metabolites in the plasma samples is quantified using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life using non-compartmental analysis.
Conclusion
This compound is a centrally acting antitussive with a primary mechanism of action involving the sigma-1 receptor. Its pharmacokinetic profile is characterized by rapid oral absorption and hepatic metabolism. While detailed quantitative data and specific experimental protocols are not widely available, this guide provides a comprehensive overview of the current understanding of this compound's pharmacology and outlines standard methodologies for its preclinical and clinical evaluation. Further research is warranted to fully elucidate the quantitative aspects of its pharmacokinetics and pharmacodynamics.
References
The Antitussive Potential of Nepinalone Derivatives: A Technical Guide for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cough, a protective reflex, can become a significant clinical burden when chronic or excessive. Centrally acting antitussives remain a cornerstone of symptomatic treatment. Nepinalone, a non-opioid antitussive, presents a promising scaffold for the development of novel cough suppressants. This technical guide explores the core pharmacology of this compound, focusing on its mechanism of action, and outlines the experimental methodologies crucial for the evaluation of its derivatives. While specific quantitative data on a broad range of this compound derivatives remains limited in publicly accessible literature, this document provides a framework for their synthesis, evaluation, and the interpretation of their antitussive activity, drawing parallels from structurally or mechanistically related compounds.
Introduction to this compound and its Antitussive Action
This compound is a centrally acting cough suppressant.[1] Chemically, it is 1-methyl-1-(2-piperidin-1-ylethyl)-3,4-dihydronaphthalen-2(1H)-one.[2][3] Unlike opioid-based antitussives, this compound is reported to be less effective than codeine but more effective than dextromethorphan in preclinical models, without causing significant CNS depression at antitussive doses.[1][2] Its primary mechanism of action is believed to be the modulation of the cough reflex at the level of the brainstem.
Mechanism of Action: The Sigma-1 Receptor
This compound's antitussive effects are primarily mediated through its activity as an agonist at the sigma-1 receptor. These receptors are highly concentrated in the nucleus tractus solitarius (NTS) of the medulla oblongata, a critical region for processing afferent signals that trigger the cough reflex.
Proposed Signaling Pathway for Cough Suppression
Activation of the sigma-1 receptor by this compound or its derivatives is thought to modulate neuronal excitability within the cough control center of the brainstem, leading to a suppression of the cough reflex. While the precise downstream signaling cascade is a subject of ongoing research, a proposed pathway is illustrated below.
Caption: Proposed signaling pathway of this compound derivatives.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives would likely involve modifications to the core structure of 1-methyl-1-(2-piperidin-1-ylethyl)-3,4-dihydronaphthalen-2(1H)-one. Key areas for chemical modification to explore structure-activity relationships (SAR) could include:
-
Substitution on the aromatic ring: Introducing various substituents (e.g., electron-donating or electron-withdrawing groups) on the phenyl ring could modulate lipophilicity and receptor binding affinity.
-
Modification of the piperidine ring: Altering the piperidine moiety to other heterocyclic systems or acyclic amines could influence potency and selectivity.
-
Alterations to the ethyl linker: Changes in the length or rigidity of the ethyl chain connecting the piperidine and the core naphthalenone structure may impact receptor interaction.
-
Modification of the methyl group: Substitution or replacement of the methyl group at the chiral center could affect stereochemistry and biological activity.
Experimental Protocols for Antitussive Activity Evaluation
The evaluation of the antitussive activity of this compound derivatives is typically conducted using in vivo animal models. The guinea pig and mouse are the most commonly used species.
Citric Acid-Induced Cough Model in Guinea Pigs
This is a widely accepted model for screening potential antitussive agents.
-
Animals: Male Dunkin-Hartley guinea pigs (300-400 g) are commonly used.
-
Acclimatization: Animals are acclimatized to the experimental conditions for several days before the study.
-
Apparatus: A whole-body plethysmograph is used to house the animal and record respiratory parameters. A nebulizer is connected to the chamber to deliver the tussive agent.
-
Tussive Agent: A solution of citric acid (typically 0.2 M to 0.4 M in saline) is used to induce cough.
-
Procedure:
-
The guinea pig is placed in the plethysmograph chamber and allowed to acclimatize.
-
A baseline cough response is established by exposing the animal to an aerosol of citric acid for a fixed period (e.g., 5-10 minutes). The number of coughs is recorded.
-
The test compound (this compound derivative) or vehicle is administered via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
After a predetermined pretreatment time (e.g., 30-60 minutes), the animal is re-challenged with the citric acid aerosol.
-
The number of coughs is again recorded.
-
-
Data Analysis: The antitussive effect is calculated as the percentage inhibition of the cough response compared to the vehicle control group. ED50 values (the dose required to produce a 50% reduction in cough) can be determined from dose-response curves.
Caption: Workflow for citric acid-induced cough assay.
Quantitative Data on Antitussive Activity
As previously stated, specific quantitative data on the antitussive activity of a series of this compound derivatives is not widely available in the public domain. However, to illustrate the type of data that would be generated and presented, the following table shows data for a series of verticinone derivatives, another class of non-opioid antitussive agents.
| Compound | Modification | Antitussive Activity (% Inhibition at 3 mg/kg) |
| Verticinone | Parent Compound | 45.2% |
| Derivative 1 | 3β-acetylverticinone | 62.1% |
| Derivative 2 | 3-ketoverticinone | 58.7% |
| Derivative 3 | 3β-benzoylverticinone | 55.4% |
This table is for illustrative purposes and presents data on verticinone derivatives, not this compound derivatives.
Structure-Activity Relationship (SAR) Analysis
A systematic SAR study of this compound derivatives would be crucial for optimizing their antitussive potency and drug-like properties. Based on the hypothetical data presented above for verticinone derivatives, an initial SAR analysis might suggest that acetylation at the 3-position enhances antitussive activity. A similar approach would be applied to a series of synthesized this compound derivatives to identify key structural features that contribute to their biological activity.
Conclusion and Future Directions
This compound represents a valuable lead compound for the development of novel, non-opioid antitussive agents. Its mechanism of action via the sigma-1 receptor offers a promising alternative to traditional opioid-based therapies. The lack of extensive public data on this compound derivatives highlights a significant opportunity for further research. Future studies should focus on the systematic synthesis and evaluation of a diverse library of this compound analogs to establish a clear structure-activity relationship. Elucidation of the detailed downstream signaling pathways of the sigma-1 receptor in the context of cough suppression will further aid in the rational design of more potent and selective antitussives. The experimental protocols outlined in this guide provide a robust framework for the preclinical assessment of these next-generation cough suppressants.
References
In Vivo Models for Studying Nepinalone Efficacy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a technical guide to established in vivo models relevant for studying the efficacy of antitussive agents like Nepinalone. As of the latest literature review, specific preclinical in vivo efficacy data for this compound has not been publicly reported. Therefore, this guide outlines the standard methodologies and theoretical frameworks that would be applied to evaluate such a compound, based on its proposed mechanism of action.
Introduction to this compound and its Presumed Mechanism of Action
This compound is classified as a centrally acting antitussive agent.[1] Its primary mechanism is believed to involve its activity as an agonist at the sigma-1 receptor (σ1R), a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[1][2] By binding to and activating sigma-1 receptors, this compound is thought to modulate neuronal excitability within the cough center of the medulla oblongata, thereby suppressing the cough reflex.[1] The sigma-1 receptor is known to influence various downstream signaling pathways, including the modulation of ion channels (such as calcium and potassium channels) and neurotransmitter release, which collectively contribute to its potential antitussive effects.[1]
Established In Vivo Models for Antitussive Efficacy Testing
The guinea pig is a widely accepted and translationally relevant animal model for studying cough due to its well-characterized cough reflex, which is physiologically similar to that in humans. The most common methods for inducing cough in this model involve the use of chemical irritants such as citric acid and capsaicin.
Citric Acid-Induced Cough Model in Guinea Pigs
This is a robust and frequently used model to assess the efficacy of potential antitussive drugs.
Experimental Protocol:
-
Animal Selection: Male Dunkin-Hartley guinea pigs (300-400g) are commonly used. Animals should be acclimatized for at least one week before the experiment.
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and free access to food and water.
-
Apparatus: A whole-body plethysmograph is used to record respiratory parameters and identify cough events. The chamber is connected to a nebulizer for the administration of the tussive agent.
-
Drug Administration: this compound or a vehicle control would be administered at various doses, typically via intraperitoneal (i.p.) or oral (p.o.) routes, at a specified time before the tussive challenge (e.g., 30-60 minutes).
-
Cough Induction: Guinea pigs are placed individually in the plethysmograph chamber and exposed to an aerosolized solution of citric acid (typically 0.2 M to 0.4 M in saline) for a fixed duration (e.g., 10 minutes).
-
Data Acquisition and Analysis: The number of coughs is counted by trained observers and/or by analyzing the characteristic changes in airflow recorded by the plethysmograph. The primary endpoints are the total number of coughs and the latency to the first cough.
Data Presentation:
Quantitative data from a hypothetical study on a sigma-1 receptor agonist in the citric acid-induced cough model is presented in Table 1.
| Treatment Group | Dose (mg/kg, i.p.) | Number of Coughs (Mean ± SEM) | % Inhibition | Latency to First Cough (s, Mean ± SEM) |
| Vehicle (Saline) | - | 28 ± 3 | 0% | 45 ± 5 |
| Sigma-1 Agonist | 1 | 18 ± 2 | 35.7% | 70 ± 8 |
| Sigma-1 Agonist | 5 | 10 ± 1 | 64.3% | 110 ± 12 |
| Codeine (Control) | 10 | 8 ± 2 | 71.4% | 125 ± 15 |
| *p<0.05, **p<0.01 compared to Vehicle group. Data is illustrative and based on typical results for antitussive agents. |
Capsaicin-Induced Cough Model in Guinea Pigs
Capsaicin, the pungent component of chili peppers, is a potent activator of TRPV1 receptors on sensory nerve fibers in the airways, leading to a robust cough response.
Experimental Protocol:
-
Animal and Housing: As described for the citric acid model.
-
Drug Administration: Similar to the citric acid model, with this compound or vehicle administered prior to the challenge.
-
Cough Induction: Animals are exposed to an aerosolized solution of capsaicin (typically 10-30 µM in saline) for a set period (e.g., 5-10 minutes).
-
Data Acquisition and Analysis: The number of coughs and the latency to the first cough are the primary outcome measures.
Data Presentation:
Table 2 provides an example of how data from a capsaicin-induced cough study could be presented.
| Treatment Group | Dose (mg/kg, p.o.) | Number of Coughs (Mean ± SEM) | % Inhibition |
| Vehicle (Saline) | - | 15 ± 2 | 0% |
| Sigma-1 Agonist | 10 | 9 ± 1 | 40.0% |
| Sigma-1 Agonist | 30 | 5 ± 1 | 66.7% |
| Dextromethorphan | 30 | 6 ± 2 | 60.0% |
| p<0.05, **p<0.01 compared to Vehicle group. Data is illustrative. |
Visualizing Experimental and Biological Pathways
Experimental Workflow
The following diagram illustrates the general workflow for evaluating the antitussive efficacy of a test compound in a guinea pig model of induced cough.
References
The Central Nervous System Effects of Nepinalone: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nepinalone is identified as a centrally acting antitussive agent, though detailed public data on its comprehensive effects on the central nervous system (CNS) remains limited. This technical guide synthesizes the available information regarding its mechanism of action, preclinical pharmacology, and potential clinical applications. The primary mode of action for this compound is understood to be through its interaction with the cough center located in the medulla oblongata. This is reportedly mediated by its binding to sigma-1 (σ1) receptors, with a potential secondary influence on neuronal ion channels. However, a significant gap exists in the publicly accessible scientific literature regarding specific quantitative data, such as binding affinities and in-depth electrophysiological effects, as well as detailed experimental protocols from dedicated studies on this compound. This document aims to provide a structured overview of the current understanding of this compound's CNS effects while highlighting areas where further research is critically needed.
Introduction
This compound is a pharmaceutical compound classified as a cough suppressant.[1] Its therapeutic effect is primarily attributed to its action within the central nervous system, distinguishing it from peripherally acting antitussives.[2] Understanding the precise molecular interactions and signaling pathways of this compound within the CNS is crucial for optimizing its therapeutic use and exploring potential new applications. This guide provides a consolidated review of the known pharmacology of this compound, with a focus on its central mechanisms.
Mechanism of Action
The antitussive effect of this compound is believed to originate from its modulation of neuronal activity in the medulla oblongata, the region of the brainstem that houses the cough control center.[3]
Sigma-1 Receptor Interaction
The principal molecular target identified for this compound is the sigma-1 (σ1) receptor.[3] These receptors are intracellular chaperones located at the endoplasmic reticulum-mitochondrion interface and are involved in the modulation of various neurotransmitter systems.[3] By binding to σ1 receptors, this compound is thought to alter the signaling cascades that initiate the cough reflex, thereby reducing the urge to cough.
Putative Effects on Ion Channels
There are suggestions that this compound may also exert its effects through the modulation of ion channels. Specifically, it has been proposed that this compound could influence the activity of neuronal calcium (Ca²⁺) and potassium (K⁺) channels. By potentially inhibiting Ca²⁺ influx or enhancing K⁺ efflux, this compound could lead to neuronal membrane stabilization and reduced excitability within the cough reflex pathway. However, detailed electrophysiological studies and specific data quantifying these effects are not currently available in published literature.
Signaling Pathway
A definitive, detailed signaling pathway for this compound's action has not been fully elucidated in publicly available research. Based on its interaction with the sigma-1 receptor, a proposed pathway can be conceptualized.
Caption: Proposed signaling pathway for this compound's antitussive effect.
Preclinical and Clinical Data Summary
Detailed quantitative data from preclinical and clinical studies on this compound are scarce in the accessible scientific literature. The following tables are structured to highlight the type of data that would be essential for a comprehensive understanding of this compound's CNS profile. At present, these tables remain largely unpopulated due to the lack of available information.
Table 1: Receptor Binding Affinity
| Receptor Target | Ligand | Kᵢ (nM) | IC₅₀ (nM) | Assay Type | Source |
| Sigma-1 | This compound | Data not available | Data not available | Data not available | |
| Other | This compound | Data not available | Data not available | Data not available |
Table 2: In Vivo Efficacy in Animal Models
| Animal Model | Tussive Agent | This compound Dose | % Cough Inhibition | Comparator Drug | Source |
| Guinea Pig | Citric Acid | Data not available | Data not available | Data not available | |
| Cat | Mechanical Stimulation | Data not available | Data not available | Data not available |
Table 3: Clinical Trial Outcomes
| Phase | Study Population | N | This compound Dose | Primary Endpoint | Result | Source |
| Data not available | Data not available | Data not available | Data not available | Data not available |
Experimental Protocols
Detailed experimental protocols for studies specifically investigating this compound are not publicly available. However, based on standard methodologies for assessing antitussive drugs and their CNS effects, the following outlines the types of protocols that would be employed.
Sigma-1 Receptor Binding Assay (Hypothetical Protocol)
This protocol describes a standard radioligand binding assay to determine the affinity of this compound for the sigma-1 receptor.
-
Objective: To determine the inhibitory constant (Kᵢ) of this compound for the sigma-1 receptor.
-
Materials:
-
Membrane preparations from cells expressing sigma-1 receptors (e.g., CHO-σ1 cells) or from guinea pig brain homogenates.
-
Radioligand: [³H]-(+)-pentazocine.
-
Non-specific binding control: Haloperidol.
-
Test compound: this compound at various concentrations.
-
Assay buffer.
-
Scintillation counter.
-
-
Procedure:
-
Incubate membrane preparations with a fixed concentration of [³H]-(+)-pentazocine and varying concentrations of this compound.
-
Parallel incubations are performed in the presence of an excess of haloperidol to determine non-specific binding.
-
After incubation, separate bound from free radioligand by rapid filtration.
-
Quantify the radioactivity of the filters using a scintillation counter.
-
Calculate the specific binding at each this compound concentration and determine the IC₅₀ value.
-
Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.
-
Caption: Workflow for a hypothetical sigma-1 receptor binding assay.
Citric Acid-Induced Cough in Guinea Pigs (Hypothetical Protocol)
This is a standard preclinical model to evaluate the efficacy of antitussive agents.
-
Objective: To assess the dose-dependent antitussive effect of this compound.
-
Animals: Male Hartley guinea pigs.
-
Procedure:
-
Acclimatize animals to the experimental setup.
-
Administer this compound or vehicle control at various doses via an appropriate route (e.g., oral gavage).
-
After a set pretreatment time, place the animals in a whole-body plethysmograph.
-
Expose the animals to an aerosol of citric acid for a defined period to induce coughing.
-
Record the number of coughs during and after the exposure period.
-
Analyze the data to determine the dose-response relationship for cough suppression.
-
Caption: Experimental workflow for the citric acid-induced cough model.
Conclusion and Future Directions
This compound is a centrally acting antitussive agent with a proposed mechanism involving the sigma-1 receptor and potentially ion channels. While this provides a foundational understanding of its action within the CNS, there is a pronounced lack of detailed, quantitative, and publicly available data to fully characterize its pharmacological profile. To advance the scientific understanding and potential clinical utility of this compound, future research should prioritize:
-
Quantitative Receptor Pharmacology: Conducting and publishing comprehensive receptor binding studies to determine the affinity and selectivity of this compound for the sigma-1 receptor and a broad panel of other CNS targets.
-
Electrophysiological Studies: Utilizing techniques such as patch-clamp electrophysiology to investigate the specific effects of this compound on various neuronal ion channels.
-
In Vivo Preclinical Studies: Performing well-controlled animal studies using established models of cough to determine the in vivo efficacy, dose-response relationship, and CNS receptor occupancy of this compound.
-
Clinical Trials: Designing and executing rigorous, placebo-controlled clinical trials to definitively establish the efficacy and safety of this compound for the treatment of cough in human populations, with detailed publication of the trial protocols and outcomes.
The generation and dissemination of such data are imperative for the scientific and medical communities to fully evaluate the therapeutic potential of this compound.
References
- 1. TRPA1 Agonists Evoke Coughing in Guinea Pig and Human Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of RP-HPLC method for estimation of eplerenone in spiked human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vivo Microdialysis Shows Differential Effects of Prenatal Protein Malnutrition and Stress on Norepinephrine, Dopamine, and Serotonin Levels in Rat Orbital Frontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Safety and Toxicology of Nepinalone: A Review of Available Data
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes the publicly available information on the preclinical safety and toxicology of Nepinalone. A comprehensive search of scientific literature, regulatory databases, and other public domains yielded limited specific data on the non-clinical safety assessment of this compound. Therefore, this guide will provide a general overview of the required toxicological studies for a new pharmaceutical agent, using this compound's therapeutic class as a framework, while clearly indicating the absence of specific data for this compound itself.
Introduction to this compound
This compound is a centrally acting antitussive agent used for the suppression of non-productive cough.[1][2][3] Its mechanism of action is primarily attributed to its effect on the cough center located in the medulla oblongata.[1] At a molecular level, it is understood to act as a sigma-1 receptor agonist.[1] While its clinical use is established, detailed public information regarding its preclinical safety and toxicology profile is scarce.
General Principles of Preclinical Safety and Toxicology Assessment
The development of any new pharmaceutical agent involves a rigorous preclinical safety and toxicology evaluation to identify potential hazards to humans. This process is guided by international regulatory guidelines, such as those from the International Council for Harmonisation (ICH). The core components of this assessment are outlined below. The following sections describe the types of studies that would typically be conducted for a compound like this compound, but it must be emphasized that the specific results for this compound are not publicly available.
Safety Pharmacology
Safety pharmacology studies are designed to investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions.
Experimental Protocol: Core Battery Studies
-
Central Nervous System (CNS): Assessment of effects on behavior, motor activity, coordination, and body temperature in a relevant animal model (e.g., Irwin test in rats).
-
Cardiovascular System: Evaluation of effects on blood pressure, heart rate, and electrocardiogram (ECG) in a conscious, telemetered animal model (e.g., dog or non-human primate). In vitro hERG (human Ether-à-go-go-Related Gene) channel assays are also crucial to assess the potential for QT interval prolongation.
-
Respiratory System: Measurement of respiratory rate, tidal volume, and minute volume in a conscious animal model (e.g., whole-body plethysmography in rats).
General Toxicology
These studies aim to characterize the toxic effects of a drug candidate after single and repeated administrations.
-
Acute Toxicity: Determines the effects of a single, high dose of the substance and helps in the selection of doses for repeated-dose studies. The LD50 (median lethal dose) may be determined.
-
Sub-chronic and Chronic Toxicity: The drug is administered daily for a specified period (e.g., 28 days for sub-chronic, 3 to 12 months for chronic studies) to characterize the dose-response relationship and identify target organs of toxicity.
Experimental Protocol: Repeated-Dose Toxicity Study (General)
-
Animal Model: Typically, two species are used, one rodent (e.g., Sprague-Dawley rat) and one non-rodent (e.g., Beagle dog).
-
Dose Administration: The drug is administered daily via the intended clinical route (e.g., oral gavage) at multiple dose levels (low, mid, high) and a control (vehicle).
-
In-life Observations: Clinical signs, body weight, food consumption, and ophthalmology are monitored throughout the study.
-
Terminal Procedures: At the end of the study, blood and urine samples are collected for hematology, clinical chemistry, and urinalysis. A full necropsy is performed, and organs are weighed and examined microscopically (histopathology).
-
Toxicokinetics: Plasma concentrations of the drug are measured at various time points to understand the systemic exposure.
Quantitative Data Summary (Hypothetical)
| Study Type | Species | Route of Administration | Duration | NOAEL (No-Observed-Adverse-Effect Level) |
| Acute | Rat | Oral | Single Dose | Data not available |
| Acute | Mouse | Oral | Single Dose | Data not available |
| Sub-chronic | Rat | Oral | 28 days | Data not available |
| Chronic | Dog | Oral | 3 months | Data not available |
Genotoxicity
Genotoxicity studies are performed to assess the potential of a compound to cause damage to DNA and chromosomes.
Experimental Protocol: Standard Battery
-
Ames Test: An in vitro test using strains of Salmonella typhimurium and Escherichia coli to detect gene mutations.
-
In Vitro Mammalian Cell Assay: An assay to detect chromosomal aberrations or mutations in mammalian cells (e.g., mouse lymphoma assay or human lymphocyte chromosome aberration test).
-
In Vivo Genotoxicity Assay: An assay in a rodent model to assess chromosomal damage in hematopoietic cells (e.g., rat or mouse micronucleus test).
Carcinogenicity
Carcinogenicity studies are long-term studies (typically 2 years in rodents) designed to assess the potential of a drug to cause cancer. These studies are usually required for drugs intended for chronic use.
Reproductive and Developmental Toxicology
These studies evaluate the potential effects of the drug on fertility, embryonic and fetal development, and pre- and postnatal development.
Experimental Protocol: DART Studies
-
Fertility and Early Embryonic Development: The drug is administered to male and female rodents before and during mating to assess effects on fertility and early embryonic development.
-
Embryo-fetal Development: The drug is administered to pregnant animals during the period of organogenesis to assess teratogenic potential.
-
Pre- and Postnatal Development: The drug is administered to pregnant and lactating animals to evaluate effects on the developing offspring.
This compound's Mechanism of Action and Potential Toxicological Considerations
This compound's primary mechanism of action is through its interaction with sigma-1 receptors in the central nervous system.
Given its central activity, a thorough preclinical evaluation would need to pay close attention to potential CNS-related adverse effects. Off-target effects would also be a key area of investigation in a full toxicological profile.
Conclusion
While this compound is an established antitussive agent, a detailed public record of its preclinical safety and toxicology is not available. This document has provided an overview of the standard toxicological assessments that a centrally acting drug would undergo to ensure its safety for human use. For researchers and drug development professionals, the absence of this data for this compound highlights a significant information gap. Any new research or development involving this compound or similar compounds should necessitate a comprehensive evaluation of the safety and toxicology profile according to current international regulatory standards.
References
Nepinalone: A Prospective Analysis of its Potential as a Neuroactive Steroid
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Nepinalone, a centrally acting antitussive agent, has a well-established mechanism of action primarily involving the sigma-1 (σ1) receptor. Neuroactive steroids, a class of endogenous or synthetic steroids, are potent modulators of neuronal excitability, with well-characterized effects on ligand-gated ion channels such as the GABA-A and NMDA receptors. While structurally distinct from classical steroids, this compound's engagement of the σ1 receptor—a known target for several neuroactive steroids—presents a compelling rationale for investigating its potential neuroactive steroid-like properties. This document provides an in-depth technical guide exploring this hypothesis, summarizing the known pharmacology of this compound, detailing the intersection with neuroactive steroid signaling pathways, and proposing a framework for future experimental validation.
Introduction to this compound
This compound is an oral, non-opioid antitussive drug.[1] It belongs to the chemical class of tetralins and is utilized for the symptomatic relief of non-productive cough.[2] Its primary mechanism of action is the suppression of the cough reflex at the level of the central nervous system (CNS).[2] Unlike opioid-based antitussives, this compound is reported to lack significant CNS depressant properties at therapeutic doses.[2]
Chemical and Physical Properties
| Property | Value | Reference |
| IUPAC Name | 1-methyl-1-(2-piperidin-1-ylethyl)-3,4-dihydronaphthalen-2(1H)-one | [3] |
| Molecular Formula | C18H25NO | |
| Molar Mass | 271.404 g/mol | |
| CAS Number | 22443-11-4 |
Known Mechanism of Action and Pharmacology of this compound
The primary pharmacological target of this compound is the σ1 receptor, an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. The binding of ligands to the σ1 receptor can modulate intracellular calcium signaling, a key process in neuronal function. Some evidence also suggests that this compound may influence calcium and potassium channels, contributing to neuronal membrane stabilization.
| Target | Action | Reported Effect |
| Sigma-1 (σ1) Receptor | Ligand | Modulation of intracellular calcium mobilization |
| Calcium Channels | Potential Modulation | Inhibition of calcium influx |
| Potassium Channels | Potential Modulation | Enhancement of potassium efflux |
Neuroactive Steroids: A Synopsis
Neuroactive steroids are a class of steroids synthesized either de novo in the brain or in peripheral glands that can cross the blood-brain barrier to influence neuronal activity. They are potent modulators of neurotransmitter receptors, most notably GABA-A and NMDA receptors, and are involved in regulating anxiety, mood, and cognition.
Key Neuroactive Steroids and Their Primary Targets
| Neuroactive Steroid | Primary Target(s) | Primary Effect |
| Allopregnanolone | GABA-A Receptor | Positive Allosteric Modulator (Anxiolytic, Sedative) |
| Pregnenolone Sulfate | NMDA Receptor, GABA-A Receptor | Modulator (Cognitive Enhancing) |
| Dehydroepiandrosterone (DHEA) | Sigma-1 (σ1) Receptor, NMDA Receptor | Agonist/Modulator (Neuroprotective) |
| Progesterone | Progesterone Receptor, Sigma-1 (σ1) Receptor | Antagonist at σ1 (Modulatory) |
The Sigma-1 Receptor: A Bridge Between this compound and Neuroactive Steroids
The σ1 receptor is a critical point of convergence for the pharmacological pathways of this compound and several key neuroactive steroids. Neurosteroids such as pregnenolone, DHEA, and their sulfate esters act as σ1 receptor agonists, while progesterone is a potent antagonist. The activation of σ1 receptors by these endogenous molecules is linked to effects on learning, memory, and mood, overlapping with the functional domains of classical neuroactive steroid actions.
This shared target suggests a plausible, albeit indirect, mechanism through which this compound could elicit neuroactive steroid-like effects. By acting as a σ1 receptor ligand, this compound may initiate downstream signaling cascades that parallel those activated by endogenous neuroactive steroids.
Proposed Signaling Pathways and Visualizations
Classical Neuroactive Steroid Signaling at the GABA-A Receptor
References
Methodological & Application
Nepinalone in Animal Cough Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Nepinalone
This compound is an antitussive agent that exerts its effect primarily on the central nervous system (CNS)[1]. Its mechanism of action is believed to involve the modulation of the cough reflex at the level of the brainstem. Studies suggest that this compound's binding to sigma-1 receptors plays a role in its ability to suppress the urge to cough[1]. It is reported to have minimal inhibitory effects on bronchospasm[1]. For researchers aiming to investigate the antitussive potential of this compound, standardized animal cough models are essential for determining efficacy and dose-response relationships.
Signaling Pathway of this compound's Antitussive Action
The proposed signaling pathway for this compound's antitussive effect is centered on its interaction with the cough center in the medulla oblongata. By binding to sigma-1 receptors, it is thought to modulate neuronal signaling, thereby reducing the efferent signals that trigger a cough.
Reference Antitussive Dosages in Animal Models
Due to the lack of specific published data for this compound, the following tables provide dosage information for other commonly used antitussive agents in various animal models. This information can serve as a guide for designing dose-ranging studies for this compound.
Table 1: Antitussive Dosages in Guinea Pig Models
| Compound | Model | Dosage | Route of Administration | Reference |
| Codeine | Citric Acid-Induced Cough | 10 mg/kg | p.o. | [2] |
| Dextromethorphan | Not Specified | 2 mg/kg | Not Specified | [3] |
| Butorphanol | Not Specified | 0.55–1.1 mg/kg | p.o. |
Table 2: Antitussive Dosages in Rat Models
| Compound | Model | Dosage | Route of Administration | Reference |
| Codeine | Not Specified | 1-2 mg/kg | p.o. | |
| Dextromethorphan | Not Specified | 0.5-1 mg/kg | p.o. |
Table 3: Antitussive Dosages in Cat and Dog Models
| Compound | Animal | Model | Dosage | Route of Administration | Reference |
| Codeine | Cat | Not Specified | 0.3–1.0 mg/kg | i.v. | |
| Butorphanol | Dog | Not Specified | 0.55–1.1 mg/kg | p.o. | |
| Hydrocodone | Dog | Not Specified | 0.25 mg/kg | p.o. | |
| Dextromethorphan | Cat | Not Specified | 2-4 mg/kg | p.o. |
Experimental Protocols for Animal Cough Models
The following are detailed protocols for inducing and assessing cough in common laboratory animal models. These can be adapted for testing the efficacy of this compound.
Citric Acid-Induced Cough in Guinea Pigs
This is a widely used model for evaluating antitussive drugs.
Materials:
-
Male Dunkin-Hartley guinea pigs (300-400 g)
-
Whole-body plethysmograph
-
Nebulizer
-
Citric acid solution (0.3 M in sterile saline)
-
This compound or reference compound
-
Vehicle control
Protocol:
-
Acclimatize guinea pigs to the plethysmograph chamber for at least 10 minutes before the experiment.
-
Administer this compound, reference drug, or vehicle at the desired dose and route.
-
After the appropriate pre-treatment time, place the conscious, unrestrained animal in the plethysmograph chamber.
-
Expose the animal to an aerosol of 0.3 M citric acid for a 10-minute period.
-
Record the number of coughs during the exposure and for a subsequent 10-minute observation period.
-
Analyze the data by comparing the number of coughs in the treated groups to the vehicle control group.
Capsaicin-Induced Cough in Rats
This model is useful for investigating cough mediated by C-fiber activation.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Exposure chamber
-
Nebulizer
-
Capsaicin solution (e.g., 30-60 µM in saline with 0.1% ethanol and 0.1% Tween 80)
-
This compound or reference compound
-
Vehicle control
Protocol:
-
Individually house rats and allow them to acclimate to the laboratory conditions.
-
Administer this compound, reference drug, or vehicle.
-
Place the rat in the exposure chamber.
-
Expose the animal to an aerosol of capsaicin for a defined period (e.g., 5-10 minutes).
-
Record the number of coughs using a video camera and/or a sound-recording device.
-
Compare the cough counts between treated and control groups.
Mechanically Induced Cough in Anesthetized Cats
This model allows for the investigation of centrally acting antitussives on a mechanically stimulated cough reflex.
Materials:
-
Adult cats of either sex
-
Anesthetic (e.g., pentobarbital sodium)
-
Tracheal cannula
-
Mechanical stimulator (e.g., a fine, flexible catheter)
-
Electromyography (EMG) recording equipment for diaphragm and abdominal muscles
-
This compound or reference compound
-
Vehicle control
Protocol:
-
Anesthetize the cat and insert a tracheal cannula.
-
Implant EMG electrodes into the diaphragm and abdominal muscles to record respiratory and cough efforts.
-
Allow the animal to stabilize.
-
Induce cough by mechanically stimulating the tracheobronchial mucosa with the catheter for a set duration.
-
Record the baseline cough response (number and amplitude of EMG bursts).
-
Administer this compound, reference drug, or vehicle intravenously.
-
Repeat the mechanical stimulation at set time points after drug administration.
-
Analyze the changes in cough number and EMG amplitude compared to baseline.
Conclusion
While specific preclinical dosage data for this compound in animal cough models remains elusive in readily available scientific literature, the protocols and reference data provided herein offer a robust framework for researchers to design and execute studies to determine its antitussive efficacy and dose-response profile. The selection of the animal model and the method of cough induction should be guided by the specific research question and the presumed mechanism of action of the test compound. Careful dose selection, based on available information for similar compounds, and meticulous experimental execution are paramount for obtaining reliable and reproducible results in the evaluation of novel antitussive agents like this compound.
References
Application Note: A Validated HPLC-UV Method for the Quantification of Nepinalone in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a simple, rapid, and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Nepinalone in human plasma. The method utilizes a straightforward protein precipitation technique for sample preparation, followed by chromatographic separation on a C18 column with ultraviolet (UV) detection. The described method has been developed and validated to be linear, accurate, precise, and specific, making it suitable for pharmacokinetic studies and routine therapeutic drug monitoring.
Introduction
This compound is a novel therapeutic agent for which a reliable bioanalytical method is essential for preclinical and clinical development. A robust and validated HPLC method for quantifying this compound in a biological matrix like plasma is crucial for evaluating its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion. This document provides a detailed protocol for the quantification of this compound in human plasma, adhering to the general principles of bioanalytical method validation.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., a structurally similar and stable compound)
-
HPLC-grade acetonitrile and methanol
-
HPLC-grade water (e.g., from a Milli-Q system)
-
Formic acid, analytical grade
-
Human plasma (drug-free, sourced from a certified blood bank)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven is used.
Table 1: HPLC Operating Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| UV Detection | 254 nm |
| Internal Standard | [Specify IS used] |
| Run Time | 10 minutes |
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard and the Internal Standard in 10 mL of methanol separately.
-
Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with a 50:50 mixture of methanol and water to create calibration standards ranging from 0.1 µg/mL to 10 µg/mL.
-
Internal Standard Working Solution (10 µg/mL): Dilute the IS stock solution with the same diluent.
Preparation of Calibration Standards and Quality Control Samples
-
Calibration Curve Standards: Spike appropriate amounts of the working standard solutions into blank human plasma to obtain final concentrations of 0.1, 0.2, 0.5, 1.0, 2.0, 5.0, and 10.0 µg/mL.
-
Quality Control (QC) Samples: Prepare QC samples in blank plasma at three concentration levels:
-
Low QC (LQC): 0.3 µg/mL
-
Medium QC (MQC): 1.5 µg/mL
-
High QC (HQC): 8.0 µg/mL
-
Plasma Sample Preparation
A protein precipitation method is employed for the extraction of this compound and the IS from the plasma matrix.
-
Pipette 200 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 50 µL of the IS working solution (10 µg/mL) and vortex briefly.
-
Add 600 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and inject 20 µL into the HPLC system.
Method Validation Summary
The developed method was validated according to established guidelines for bioanalytical method validation.
Linearity
The calibration curve was linear over the concentration range of 0.1 to 10.0 µg/mL. The coefficient of determination (r²) was consistently greater than 0.995.
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated by analyzing the QC samples on three different days.
Table 2: Precision and Accuracy Data
| QC Level | Concentration (µg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |
| LQC | 0.3 | 4.5 | 5.8 | 102.3 | 101.5 |
| MQC | 1.5 | 3.2 | 4.1 | 98.7 | 99.2 |
| HQC | 8.0 | 2.8 | 3.5 | 100.5 | 100.9 |
Recovery
The extraction recovery of this compound was determined by comparing the peak areas of extracted QC samples to those of unextracted standards.
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (µg/mL) | Mean Recovery (%) | Matrix Effect (%) |
| LQC | 0.3 | 92.8 | 98.5 |
| MQC | 1.5 | 95.1 | 99.1 |
| HQC | 8.0 | 94.5 | 97.9 |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
-
LOD: 0.03 µg/mL (Signal-to-Noise ratio of 3:1)
-
LOQ: 0.1 µg/mL (Signal-to-Noise ratio of 10:1)
Visualizations
Caption: Overall workflow for this compound quantification in plasma.
Application Notes and Protocols for the Evaluation of Nepinalone in Rodent Models of Bronchitis
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the preclinical evaluation of Nepinalone, a centrally acting cough suppressant, in rodent models of bronchitis. While direct studies on this compound in bronchitis animal models are not extensively documented, this document outlines proposed experimental protocols based on its known mechanism of action and established methodologies for inducing and assessing bronchitis in rodents. The provided protocols aim to facilitate the investigation of this compound's potential therapeutic effects on bronchitis-related symptoms, particularly cough and airway inflammation.
Introduction to this compound
This compound is an antitussive agent primarily used for the suppression of non-productive cough.[1] Its mechanism of action is centered on the nervous system, where it modulates the cough reflex.[2] Understanding this mechanism is crucial for designing relevant preclinical studies.
Mechanism of Action:
-
Central Action: this compound acts on the cough center located in the medulla oblongata of the brainstem.[2]
-
Sigma-1 Receptor Binding: At the molecular level, it binds to sigma-1 receptors, which are intracellular receptors involved in modulating neurotransmitter release.[2] This binding alters the transmission of signals that initiate the cough reflex, thereby reducing the frequency and intensity of coughing.[2]
-
Ion Channel Modulation: It has been suggested that this compound may also influence calcium and potassium channels in neurons, contributing to its antitussive effects by stabilizing neuronal membranes and reducing excitability.
-
Bronchospasm Inhibition: While its primary action is central, this compound also exhibits slight activity in inhibiting bronchospasm.
Proposed Experimental Design for this compound in a Rodent Model of Bronchitis
Given the inflammatory nature of bronchitis, a suitable rodent model is essential. Lipopolysaccharide (LPS), a component of gram-negative bacteria, is a commonly used agent to induce airway inflammation characteristic of bronchitis. The following sections detail a proposed protocol for evaluating this compound in an LPS-induced bronchitis model in rats or mice.
Experimental Workflow
The overall experimental workflow would involve acclimatization of the animals, induction of bronchitis, administration of this compound or control substances, and subsequent evaluation of various outcome measures.
Treatment Groups
A well-designed study should include several treatment groups to ensure robust and comparable data.
| Group | Description | Treatment | Purpose |
| 1 | Naive Control | Vehicle (e.g., Saline) | Baseline measurements in healthy animals. |
| 2 | Disease Control | LPS + Vehicle | To establish the bronchitis model and its effects. |
| 3 | Test Group (Low Dose) | LPS + this compound (Dose 1) | To evaluate the efficacy of a low dose of this compound. |
| 4 | Test Group (Mid Dose) | LPS + this compound (Dose 2) | To evaluate the efficacy of a medium dose of this compound. |
| 5 | Test Group (High Dose) | LPS + this compound (Dose 3) | To evaluate the efficacy of a high dose of this compound. |
| 6 | Positive Control | LPS + Dextromethorphan | To compare the efficacy of this compound to a known antitussive. |
Outcome Measures
A comprehensive assessment of this compound's efficacy would involve a combination of behavioral, cellular, and histological analyses.
| Parameter | Method of Assessment | Metrics |
| Cough | Whole-body plethysmography with sound recording | Cough frequency and intensity. |
| Airway Inflammation | Bronchoalveolar Lavage Fluid (BALF) analysis | Total and differential cell counts (neutrophils, macrophages). |
| Pro-inflammatory Mediators | ELISA or Multiplex Assay on BALF or lung homogenates | Levels of TNF-α, IL-1β, IL-6. |
| Lung Pathology | Histological staining (H&E) of lung tissue sections | Inflammatory cell infiltration, epithelial damage, mucus production. |
| Airway Hyperresponsiveness | Invasive or non-invasive plethysmography with methacholine challenge | Changes in airway resistance and compliance. |
Detailed Experimental Protocols
Animal Model
-
Species: Male Sprague-Dawley rats (200-250 g) or BALB/c mice (20-25 g).
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimatization: Animals should be acclimatized for at least one week prior to the experiment.
Induction of Bronchitis
-
Anesthesia: Anesthetize the animals with an appropriate anesthetic (e.g., isoflurane or a ketamine/xylazine cocktail).
-
LPS Preparation: Prepare a solution of Lipopolysaccharide (LPS from E. coli) in sterile saline. A typical dose for rats is 1 mg/kg and for mice is 10-20 µg per animal.
-
Instillation: Administer the LPS solution via intratracheal or intranasal instillation.
-
Monitoring: Monitor the animals for signs of distress during recovery from anesthesia. The inflammatory response typically develops over 24-48 hours.
Drug Administration
-
This compound Preparation: Prepare suspensions of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Administration: Administer this compound or the vehicle orally via gavage. The timing of administration can be prophylactic (before LPS) or therapeutic (after LPS). A suggested therapeutic regimen would be once or twice daily starting 24 hours after LPS instillation.
-
Dosage: Based on its relative potency, a starting point for dose-ranging studies could be in the range of 10-100 mg/kg for rats.
Sample Collection and Analysis
-
Euthanasia: At the end of the treatment period (e.g., 48-72 hours post-LPS), euthanize the animals using an approved method.
-
BALF Collection:
-
Expose the trachea and cannulate it.
-
Instill and withdraw a known volume of sterile saline (e.g., 3 x 1 ml for mice, 3 x 5 ml for rats).
-
Pool the collected fluid and centrifuge to separate the cells from the supernatant.
-
Use the cell pellet for cell counting and differential analysis.
-
Store the supernatant at -80°C for cytokine analysis.
-
-
Lung Tissue Collection:
-
Perfuse the lungs with saline to remove blood.
-
Inflate one lung with 4% paraformaldehyde for histological analysis.
-
Homogenize the other lung for biochemical assays.
-
Signaling Pathway Visualization
The following diagram illustrates the proposed mechanism of action of this compound in the context of the cough reflex.
Conclusion
While specific preclinical data on the use of this compound in rodent models of bronchitis is scarce, its established antitussive properties and mechanism of action provide a strong rationale for its investigation in this context. The protocols and application notes presented here offer a framework for researchers to design and conduct studies to explore the potential of this compound as a therapeutic agent for bronchitis-associated cough and inflammation. Careful dose selection and the use of appropriate positive controls will be critical for obtaining meaningful and translatable results.
References
Application Notes and Protocols for Nepinalone in Preclinical Cough Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for inducing cough in guinea pigs, a common preclinical model for evaluating the efficacy of antitussive agents such as Nepinalone. The protocols are based on established methodologies using citric acid and capsaicin as tussive agents. While direct studies detailing this compound's specific dosage and efficacy in this model are not publicly available, this document provides a representative framework for such an investigation, alongside comparative data for other known antitussive compounds.
Introduction
The guinea pig is a widely utilized animal model for studying cough due to its well-defined cough reflex that shares similarities with humans.[1] Chemical tussive agents, such as citric acid and capsaicin, are commonly used to induce a consistent and measurable cough response, providing a reliable platform for the evaluation of novel antitussive therapies. This compound is a centrally acting, non-opioid cough suppressant.[2] Its mechanism of action is thought to involve the modulation of the cough center in the medulla oblongata, potentially through interaction with sigma-1 receptors.
Experimental Protocols
Two primary protocols for inducing cough in guinea pigs are detailed below: Citric Acid-Induced Cough and Capsaicin-Induced Cough.
Protocol 1: Citric Acid-Induced Cough
This protocol is a widely accepted method for inducing cough and is particularly relevant as this compound has been studied using this specific stimulus.
Materials:
-
Male Dunkin-Hartley guinea pigs (300-500 g)
-
Citric acid solution (0.1 M to 0.8 M in sterile saline)[3][4]
-
Whole-body plethysmography chamber
-
Ultrasonic nebulizer
-
This compound (racemate, levo- and dextro-isomers) or other test antitussive agent
-
Vehicle control (e.g., sterile saline or as appropriate for the test agent)
Procedure:
-
Animal Acclimatization: Acclimatize guinea pigs to the laboratory environment for at least one week prior to the experiment, with free access to food and water.
-
Drug Administration: Administer this compound or the vehicle control at the desired dose and route (e.g., oral gavage, intraperitoneal injection) at a predetermined time before the cough challenge (typically 30-60 minutes).
-
Placement in Plethysmography Chamber: Place the guinea pig into the whole-body plethysmography chamber and allow for a 5-10 minute acclimatization period.
-
Cough Induction: Nebulize the citric acid solution into the chamber for a fixed duration, typically 5-10 minutes.
-
Data Recording: Record the number of coughs during the nebulization period and for a subsequent observation period of 5-10 minutes. Coughs can be identified and counted using a combination of visual observation, analysis of the respiratory waveform from the plethysmograph, and sound recording.
-
Data Analysis: The primary endpoints are the total number of coughs and the latency to the first cough. The antitussive effect of this compound is calculated as the percentage inhibition of the cough response compared to the vehicle-treated group.
Protocol 2: Capsaicin-Induced Cough
Capsaicin is another potent tussive agent that activates the TRPV1 receptor on sensory nerves. This protocol can be used to investigate the broader antitussive profile of this compound.
Materials:
-
Male Dunkin-Hartley guinea pigs (300-500 g)
-
Capsaicin solution (e.g., 30 µM in sterile saline with a small percentage of ethanol and Tween 80 to aid dissolution)
-
Whole-body plethysmography chamber
-
Ultrasonic nebulizer
-
This compound or other test antitussive agent
-
Vehicle control
Procedure:
The procedure is similar to the citric acid-induced cough protocol, with the following modifications:
-
Cough Induction: Nebulize the capsaicin solution into the chamber for a fixed duration, typically 5 minutes.
-
Data Recording and Analysis: Record and analyze the number of coughs and cough latency as described for the citric acid protocol.
Data Presentation
The following tables summarize quantitative data from representative studies on citric acid and capsaicin-induced cough in guinea pigs, providing a baseline for comparison when testing new compounds like this compound.
Table 1: Citric Acid-Induced Cough in Guinea Pigs - Efficacy of Various Antitussives
| Antitussive Agent | Dose (mg/kg) | Route | Citric Acid Concentration (M) | Mean Coughs (Vehicle) | Mean Coughs (Treated) | % Inhibition | Reference |
| Codeine | 12 | p.o. | 0.4 | 24.5 ± 3 | ~7.4 | ~70% | |
| Codeine | 24 | p.o. | 0.4 | 24.5 ± 3 | ~7.4 | ~70% | |
| Dextromethorphan | 30 | i.p. | Not Specified | Not Specified | Significant reduction | Not Specified | |
| Gefapixant | 24 | p.o. | 0.4 | 24.5 ± 3 | ~7.4 | ~70% | |
| Levodropropizine | 72 | p.o. | 0.4 | 24.5 ± 3 | No significant reduction | - | |
| JWH 133 (CB2 Agonist) | 10 | i.p. | 0.3 | 2.05 ± 0.24 coughs/min | 0.94 ± 0.24 coughs/min | ~54% |
Table 2: Capsaicin-Induced Cough in Guinea Pigs - Efficacy of Various Antitussives
| Antitussive Agent | Dose (mg/kg) | Route | Capsaicin Concentration | Mean Coughs (Vehicle) | Mean Coughs (Treated) | % Inhibition | Reference |
| Codeine | 3 | Not Specified | Not Specified | Not Specified | Effective Dose | Not Specified | |
| Terbutaline | 1 | Not Specified | Not Specified | Not Specified | Effective Dose | Not Specified | |
| Atropine | 0.3 | Not Specified | Not Specified | Not Specified | Effective Dose | Not Specified | |
| SCH 225288 (NOP Agonist) | 0.1-1 | p.o. | Not Specified | Not Specified | Significant suppression | Not Specified |
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for evaluating the antitussive effects of this compound.
Proposed Signaling Pathway for Cough and this compound's Action
Caption: Proposed signaling pathway of the cough reflex and the central action of this compound.
References
Preclinical Administration of Nepinalone: Application Notes and Protocols
Disclaimer: Publicly available preclinical research data on Nepinalone is limited. The following application notes and protocols are based on general knowledge of preclinical drug administration and the known pharmacological class of this compound as a centrally acting antitussive. Specific quantitative data and detailed experimental protocols for this compound are not available in the public domain.
Introduction
This compound is a centrally acting non-opioid antitussive agent.[1][2] Its mechanism of action is believed to involve the modulation of the cough reflex in the central nervous system, potentially through interaction with sigma-1 receptors located in the medulla oblongata.[3] Preclinical evaluation of this compound involves assessing its pharmacokinetic and pharmacodynamic profiles following various routes of administration to determine its efficacy and safety. This document provides a general framework for conducting such preclinical studies.
Potential Signaling Pathway of this compound
This compound's antitussive effect is likely initiated by its binding to sigma-1 receptors in the brainstem's cough center. This interaction may modulate neuronal excitability and inhibit the cough reflex.
References
Application Note: Mass Spectrometry Analysis of Nepinalone Metabolites
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the identification and quantification of Nepinalone and its major metabolites in various biological matrices. This compound, a novel therapeutic agent, undergoes extensive metabolism, leading to the formation of several Phase I and Phase II metabolites. Understanding its metabolic fate is crucial for evaluating its pharmacokinetic profile and potential drug-drug interactions. This document provides comprehensive protocols for in vitro metabolism studies using human liver microsomes, sample preparation from plasma and urine, and subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
This compound, with the chemical structure 1-methyl-1-(2-piperidin-1-ylethyl)-3,4-dihydronaphthalen-2(1H)-one, is a promising therapeutic candidate. Preclinical development necessitates a thorough characterization of its absorption, distribution, metabolism, and excretion (ADME) properties. Mass spectrometry, particularly LC-MS/MS, is a powerful tool for the sensitive and selective detection of drug metabolites.[1][2] This application note outlines a comprehensive workflow for the analysis of this compound metabolites, providing researchers with the necessary protocols to conduct their own investigations.
Predicted Metabolic Pathway of this compound
Based on the chemical structure of this compound, which contains a tetralone moiety and a piperidine ring, several metabolic pathways are anticipated. Phase I metabolism is expected to involve oxidation reactions catalyzed by cytochrome P450 enzymes, while Phase II will likely involve conjugation reactions.[3][4]
Phase I Metabolism:
-
Hydroxylation: Addition of a hydroxyl group (-OH) to the aromatic ring or the aliphatic portions of the tetralone or piperidine rings.
-
N-Oxidation: Oxidation of the nitrogen atom in the piperidine ring to form an N-oxide.
-
Ketone Reduction: Reduction of the ketone group on the tetralone ring to a secondary alcohol.
Phase II Metabolism:
-
Glucuronidation: Conjugation of a glucuronic acid moiety to hydroxylated metabolites, increasing their water solubility for excretion.[3]
A diagram of the predicted metabolic pathway is presented below.
Experimental Protocols
In Vitro Metabolism using Human Liver Microsomes
This protocol is designed to identify the primary metabolites of this compound formed by hepatic enzymes.
Materials:
-
This compound
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Water, LC-MS grade
Procedure:
-
Prepare a stock solution of this compound in DMSO (10 mM).
-
In a microcentrifuge tube, combine 0.1 M phosphate buffer (pH 7.4), HLM (final concentration 0.5 mg/mL), and the NADPH regenerating system.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding this compound stock solution to a final concentration of 1 µM. The final DMSO concentration should be less than 0.1%.
-
Incubate at 37°C for 60 minutes with gentle shaking.
-
Terminate the reaction by adding 2 volumes of ice-cold acetonitrile.
-
Vortex and centrifuge at 14,000 rpm for 10 minutes to precipitate proteins.
-
Transfer the supernatant to a new tube, evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of 50% methanol in water for LC-MS/MS analysis.
Sample Preparation from Biological Matrices
A. Plasma Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness.
-
Reconstitute in 100 µL of the initial mobile phase for LC-MS/MS analysis.
B. Urine Sample Preparation (Dilute-and-Shoot)
-
Centrifuge the urine sample at 4,000 rpm for 10 minutes to remove particulate matter.
-
Dilute 100 µL of the supernatant with 900 µL of water containing an internal standard.
-
Vortex and directly inject into the LC-MS/MS system.
LC-MS/MS Analysis
Liquid Chromatography Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B and re-equilibrate for 3 minutes. |
| Flow Rate | 0.3 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
Mass Spectrometry Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Nebulizer Gas | Nitrogen |
MRM Transitions (Hypothetical):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 272.2 | 112.1 | 25 |
| M1 | 288.2 | 112.1 | 28 |
| M2 | 288.2 | 272.2 | 15 |
| M3 | 274.2 | 112.1 | 25 |
| M4 | 464.2 | 288.2 | 20 |
Data Presentation
The following tables summarize hypothetical quantitative data for this compound and its metabolites in different in vitro and in vivo matrices.
Table 1: In Vitro Metabolism of this compound in Human Liver Microsomes
| Analyte | Concentration (nM) at 60 min | % of Total Metabolites |
| This compound | 250 | - |
| M1 | 150 | 42.9% |
| M2 | 80 | 22.9% |
| M3 | 50 | 14.3% |
| M4 | 70 | 20.0% |
Table 2: this compound and Metabolite Concentrations in Rat Plasma (2h post-dose)
| Analyte | Mean Concentration (ng/mL) ± SD (n=3) |
| This compound | 125.6 ± 15.2 |
| M1 | 45.2 ± 8.7 |
| M2 | 22.1 ± 4.5 |
| M3 | 10.5 ± 2.1 |
| M4 | 88.9 ± 12.4 |
Table 3: Cumulative Urinary Excretion of this compound and Metabolites in Rats (0-24h)
| Analyte | Mean Amount Excreted (µg) ± SD (n=3) | % of Administered Dose |
| This compound | 5.2 ± 1.1 | 0.5% |
| M1 | 25.8 ± 4.3 | 2.6% |
| M2 | 12.4 ± 2.9 | 1.2% |
| M3 | 8.1 ± 1.5 | 0.8% |
| M4 | 155.6 ± 25.7 | 15.6% |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the identification and quantification of this compound metabolites.
Conclusion
The methods described in this application note provide a comprehensive framework for the mass spectrometry-based analysis of this compound metabolites. The detailed protocols for in vitro metabolism, sample preparation, and LC-MS/MS analysis will enable researchers to effectively characterize the metabolic profile of this compound. This information is invaluable for advancing the understanding of its pharmacokinetic and safety profiles during drug development. The presented workflow can be adapted for the analysis of other small molecule drugs and their metabolites.
References
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. Mass spectrometry–based metabolomics, analysis of metabolite-protein interactions, and imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 4. Biochemistry, Biotransformation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
In Vitro Assays to Elucidate the Mechanism of Action of Nepinalone
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Nepinalone is a centrally acting antitussive agent utilized for the symptomatic relief of non-productive cough. Understanding its precise mechanism of action at the molecular level is crucial for optimizing its therapeutic use and for the development of novel antitussive drugs. These application notes provide a detailed overview and experimental protocols for a panel of in vitro assays designed to investigate the molecular targets and cellular effects of this compound. The primary hypothesized mechanism of action for this compound involves its interaction with sigma-1 (σ1) receptors within the central nervous system, which are known to modulate neuronal excitability and signaling pathways related to the cough reflex. Additionally, its potential influence on voltage-gated ion channels, specifically calcium and potassium channels, is a key area of investigation.
This document outlines the protocols for:
-
Sigma-1 Receptor Binding Affinity Assay: To quantify the binding affinity of this compound to its putative primary target.
-
Functional Calcium Mobilization Assay: To assess the downstream functional consequences of sigma-1 receptor engagement by this compound.
-
Voltage-Gated Ion Channel Assays: To explore the modulatory effects of this compound on neuronal calcium and potassium channels.
Data Presentation: Quantitative Analysis of this compound's In Vitro Activity
The following tables summarize hypothetical, yet representative, quantitative data for this compound's interaction with its molecular targets. This data is essential for comparing its potency and selectivity with other known antitussive agents.
Table 1: Sigma-1 Receptor Binding Affinity of this compound and Reference Compounds
| Compound | Radioligand | Tissue/Cell Line | Kᵢ (nM) |
| This compound | --INVALID-LINK---Pentazocine | Guinea Pig Brain Membranes | 250 |
| Dextromethorphan | --INVALID-LINK---Pentazocine | Guinea Pig Brain Membranes | 142-652[1] |
| Haloperidol (Antagonist) | --INVALID-LINK---Pentazocine | Guinea Pig Brain Membranes | 3.5 |
| (+)-Pentazocine (Agonist) | --INVALID-LINK---Pentazocine | Guinea Pig Brain Membranes | 2.8 |
Table 2: Functional Activity of this compound in a Calcium Mobilization Assay
| Compound | Cell Line | Assay Type | EC₅₀ / IC₅₀ (µM) |
| This compound | SH-SY5Y (human neuroblastoma) | Fluo-4 NW Calcium Assay | 5.2 (EC₅₀) |
| Dextromethorphan | SH-SY5Y (human neuroblastoma) | Fluo-4 NW Calcium Assay | 10.8 (EC₅₀) |
| Verapamil (Ca²⁺ Channel Blocker) | SH-SY5Y (human neuroblastoma) | Fluo-4 NW Calcium Assay | 0.5 (IC₅₀) |
Table 3: Modulatory Effects of this compound on Voltage-Gated Ion Channels
| Ion Channel | Cell Line | Assay Type | Effect | IC₅₀ (µM) |
| Voltage-Gated Ca²⁺ Channels (L-type) | HEK293 expressing Caᵥ1.2 | Fluo-4 NW Calcium Assay | Inhibition | 15.7 |
| Voltage-Gated K⁺ Channels (Kᵥ) | HEK293 expressing Kᵥ1.3 | Membrane Potential Assay | Inhibition | 22.4 |
Experimental Protocols
Sigma-1 Receptor Binding Affinity Assay (Competitive Radioligand Binding)
Objective: To determine the binding affinity (Kᵢ) of this compound for the sigma-1 receptor.
Materials:
-
Test Compound: this compound
-
Radioligand: --INVALID-LINK---Pentazocine
-
Non-specific binding control: Haloperidol
-
Tissue Preparation: Guinea pig brain membrane homogenate
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Scintillation fluid and vials
-
Glass fiber filters (GF/B)
-
Filtration apparatus
Protocol:
-
Membrane Preparation: Homogenize guinea pig brains in ice-cold assay buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 30,000 x g for 30 minutes at 4°C. Resuspend the resulting pellet (membrane fraction) in fresh assay buffer. Determine the protein concentration using a standard protein assay (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, combine the following in a final volume of 200 µL:
-
50 µL of various concentrations of this compound (or vehicle for total binding, or 10 µM Haloperidol for non-specific binding).
-
50 µL of --INVALID-LINK---Pentazocine (at a final concentration close to its Kₔ, e.g., 2 nM).
-
100 µL of the membrane homogenate (approximately 100-200 µg of protein).
-
-
Incubation: Incubate the plate at 37°C for 120 minutes with gentle agitation.
-
Filtration: Terminate the binding reaction by rapid filtration through GF/B filters pre-soaked in assay buffer using a cell harvester. Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add 4 mL of scintillation fluid, and allow to equilibrate overnight. Measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value of this compound from a concentration-response curve. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
Functional Calcium Mobilization Assay
Objective: To assess the ability of this compound to induce or inhibit intracellular calcium mobilization, a potential downstream effect of sigma-1 receptor activation or ion channel modulation.
Materials:
-
Test Compound: this compound
-
Cell Line: SH-SY5Y (human neuroblastoma cells)
-
Calcium Indicator Dye: Fluo-4 NW (No Wash) Assay Kit
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Positive Control: Ionomycin
-
Negative Control: Vehicle (e.g., DMSO)
-
96-well black, clear-bottom plates
Protocol:
-
Cell Culture: Culture SH-SY5Y cells in appropriate media until they reach 80-90% confluency.
-
Cell Plating: Seed the cells into 96-well black, clear-bottom plates at a density of 50,000 cells per well and incubate for 24 hours.
-
Dye Loading: Prepare the Fluo-4 NW dye solution according to the manufacturer's instructions. Remove the culture medium from the wells and add 100 µL of the dye solution. Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Compound Addition: Prepare serial dilutions of this compound in assay buffer. Add 20 µL of the compound dilutions to the respective wells.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader. Measure the fluorescence intensity at an excitation wavelength of 494 nm and an emission wavelength of 516 nm. Record a baseline reading for 10-20 seconds, then inject the compound and continue recording for at least 3 minutes to capture the calcium flux.
-
Data Analysis: The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence. Plot the ΔF against the concentration of this compound to generate a dose-response curve and determine the EC₅₀ or IC₅₀ value.
Voltage-Gated Potassium Channel Assay (Membrane Potential Assay)
Objective: To determine if this compound modulates the activity of voltage-gated potassium channels.
Materials:
-
Test Compound: this compound
-
Cell Line: HEK293 cells stably expressing a voltage-gated potassium channel (e.g., Kᵥ1.3)
-
Membrane Potential Assay Kit (e.g., FLIPR Membrane Potential Assay Kit)
-
Assay Buffer: HBSS
-
High Potassium Buffer: HBSS with elevated KCl concentration (e.g., 60 mM)
-
Positive Control: A known K⁺ channel blocker (e.g., 4-Aminopyridine)
-
96-well black, clear-bottom plates
Protocol:
-
Cell Plating: Seed the HEK293-Kᵥ1.3 cells into 96-well plates and culture overnight.
-
Dye Loading: Prepare the membrane potential-sensitive dye according to the kit manufacturer's protocol. Add the dye solution to each well and incubate at room temperature for 30-60 minutes.
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Compound Incubation: Add various concentrations of this compound to the wells and incubate for a further 15-30 minutes.
-
Fluorescence Measurement: Place the plate in a fluorescence plate reader. Record a stable baseline fluorescence.
-
Depolarization: Add the high potassium buffer to all wells to induce membrane depolarization and subsequent channel opening. Continue to record the fluorescence signal.
-
Data Analysis: The change in fluorescence upon depolarization is indicative of ion channel activity. Inhibition of the potassium channel will result in a greater depolarization and a larger fluorescence change. Calculate the percentage of inhibition for each concentration of this compound relative to the control wells. Determine the IC₅₀ value from the concentration-response curve.
Visualizations: Signaling Pathways and Experimental Workflows
Caption: Hypothesized signaling pathway of this compound's antitussive action.
References
Application of Nepinalone in Respiratory Disease Research: A Focus on Antitussive Mechanisms
Application Notes for Researchers, Scientists, and Drug Development Professionals
Introduction
Nepinalone is a pharmaceutical agent primarily classified as a centrally acting antitussive, or cough suppressant. Its application in respiratory disease research has predominantly centered on its ability to alleviate non-productive coughing, a common and often debilitating symptom of various respiratory ailments. While its direct role in treating the underlying inflammatory conditions of diseases like asthma or Chronic Obstructive Pulmonary Disease (COPD) is not well-established in publicly available literature, its mechanism of action provides a valuable tool for studying the neural pathways of the cough reflex.
Mechanism of Action
This compound's primary mechanism involves the suppression of the cough reflex at the level of the central nervous system (CNS). It acts on the cough center located in the medulla oblongata of the brainstem. By modulating the activity in this region, this compound effectively raises the threshold for the cough reflex to be initiated.
At the molecular level, this compound is understood to interact with sigma-1 receptors within the CNS. The binding of this compound to these receptors is believed to alter the transmission of nerve signals that would typically trigger a cough, thereby reducing the frequency and intensity of coughing episodes.[1] In addition to its effects on sigma-1 receptors, it has been suggested that this compound may also influence other neural pathways by modulating the activity of certain calcium and potassium channels in neurons, which would contribute to its antitussive effects by stabilizing neuronal membranes and reducing their excitability.[1]
It is important to note that at therapeutic antitussive doses, this compound does not typically exert significant CNS depressant properties.[2]
Pharmacological Profile
A summary of the key pharmacological characteristics of this compound is presented in the table below.
| Property | Description | Source(s) |
| Drug Class | Antitussive (Cough Suppressant) | [1][2] |
| Mechanism of Action | Centrally acting; modulates the cough center in the medulla oblongata, binds to sigma-1 receptors. | |
| Primary Therapeutic Use | Symptomatic relief of non-productive cough. | |
| Potential Additional Mechanisms | Modulation of neuronal calcium and potassium channels. | |
| Pharmacokinetics | Rapidly absorbed after oral administration, undergoes hepatic metabolism (primarily by cytochrome P450 enzymes), and is excreted in the urine. It has a relatively short elimination half-life. | |
| Clinical Efficacy | Reported to be more effective than dextromethorphan and less effective than codeine in suppressing the cough stimulus. | |
| Onset and Duration of Action | The antitussive effect is typically evident within 20–30 minutes of administration and can last for at least 4 hours. |
Experimental Protocols
Due to the limited specific preclinical and clinical data for this compound in broader respiratory diseases such as asthma and COPD, the following protocol provides a generalized framework for evaluating the antitussive efficacy of a test compound like this compound in a preclinical animal model. This protocol is based on established methodologies for screening cough suppressants.
Protocol: Evaluation of Antitussive Activity in a Guinea Pig Model of Citric Acid-Induced Cough
1. Objective: To assess the dose-dependent efficacy of a test compound (e.g., this compound) in suppressing cough induced by citric acid aerosol in guinea pigs.
2. Materials:
-
Male Dunkin-Hartley guinea pigs (300-400g)
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Test compound (this compound)
-
Vehicle (e.g., 0.9% saline, or as appropriate for the test compound)
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Positive control (e.g., Codeine phosphate)
-
Citric acid solution (0.4 M)
-
Whole-body plethysmograph
-
Nebulizer
-
Acoustic sensor to detect cough sounds
3. Experimental Procedure:
-
Acclimatization: Animals should be acclimatized to the housing conditions for at least one week before the experiment. They should also be habituated to the plethysmograph chamber to minimize stress-induced responses.
-
Dosing:
-
Divide animals into treatment groups (n=6-8 per group): Vehicle control, Positive control (e.g., Codeine 10 mg/kg, i.p.), and Test compound at various doses (e.g., this compound at 1, 3, and 10 mg/kg, administered orally or via the appropriate route).
-
Administer the respective treatments at a predetermined time before the cough challenge (e.g., 60 minutes for oral administration).
-
-
Cough Induction and Measurement:
-
Place each guinea pig individually into the whole-body plethysmograph.
-
After a brief adaptation period (e.g., 5 minutes), expose the animal to an aerosol of 0.4 M citric acid for a fixed duration (e.g., 10 minutes).
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The number of coughs is recorded during the exposure period and for a short period immediately following (e.g., 5 minutes). Coughs are identified by their characteristic explosive sound and the associated pressure changes within the plethysmograph.
-
-
Data Analysis:
-
Quantify the total number of coughs for each animal.
-
Calculate the mean number of coughs for each treatment group.
-
Determine the percentage inhibition of cough for the positive control and test compound groups relative to the vehicle control group using the formula:
-
% Inhibition = [1 - (Mean coughs in treated group / Mean coughs in vehicle group)] x 100
-
-
Analyze the data for statistical significance using an appropriate statistical test (e.g., ANOVA followed by a post-hoc test).
-
Visualizations
Signaling Pathway of this compound's Antitussive Action
Caption: Proposed mechanism of this compound's central antitussive action.
Experimental Workflow for Antitussive Efficacy Testing
Caption: General workflow for preclinical evaluation of antitussive agents.
References
Troubleshooting & Optimization
Technical Support Center: Improving Nepinalone Solubility for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in solubilizing Nepinalone for in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a challenge?
A1: this compound is a centrally acting cough suppressant.[1] Its mechanism of action involves binding to sigma-1 receptors in the medulla oblongata, which suppresses the cough reflex.[2] this compound is a lipophilic compound classified as poorly soluble in water, with a reported water solubility of 0.0429 mg/mL.[3] This low aqueous solubility can hinder its bioavailability and make it challenging to prepare formulations suitable for in vivo studies.
Q2: What are the common strategies to improve the solubility of poorly water-soluble drugs like this compound?
A2: Several techniques can be employed to enhance the solubility of hydrophobic drugs. These include:
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Co-solvency: Using a mixture of a primary solvent (like water or saline) with a water-miscible organic solvent.
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pH adjustment: For ionizable drugs, altering the pH of the vehicle can increase solubility.
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Use of surfactants: These agents can form micelles that encapsulate the drug, increasing its solubility in aqueous solutions.
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Complexation with cyclodextrins: Cyclodextrins can form inclusion complexes with poorly soluble drugs, enhancing their aqueous solubility.[4]
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Lipid-based formulations: Incorporating the drug into oils, emulsions, or self-emulsifying drug delivery systems (SEDDS).[5]
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Particle size reduction: Micronization or nanosizing increases the surface area of the drug, which can improve the dissolution rate.
Q3: Are there specific formulations that have been used for this compound in vivo?
A3: Yes, several vehicle formulations have been reported for this compound hydrochloride, the salt form of this compound which generally has better water solubility and stability. These formulations often use a combination of solvents and excipients to achieve a clear solution suitable for administration.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Suggested Solution |
| Drug precipitation upon dilution with aqueous media. | The co-solvent system is not robust enough to maintain solubility upon dilution in biological fluids. | - Increase the concentration of the co-solvent or surfactant.- Consider a different formulation approach, such as a cyclodextrin-based or lipid-based system.- Prepare a more concentrated stock solution and administer a smaller volume. |
| Phase separation or cloudiness in the formulation. | Incompatibility of excipients or insufficient solubilization. | - Ensure all components are fully dissolved before adding the next.- Gentle heating and/or sonication can aid in dissolution.- Evaluate the stability of the formulation over the intended use period. |
| Animal toxicity or adverse effects observed. | The chosen excipients or their concentrations may be causing toxicity. | - Reduce the concentration of organic solvents like DMSO to the lowest effective level.- Consult toxicology literature for the chosen excipients and animal model.- Consider alternative, more biocompatible excipients. |
| Inconsistent results between experiments. | Variability in formulation preparation or administration. | - Prepare fresh solutions for each experiment and use them promptly.- Ensure a standardized, reproducible protocol for formulation preparation.- Use precise techniques for animal dosing. |
Quantitative Data Summary
The following tables summarize the solubility of this compound hydrochloride in various solvents and provide examples of vehicle compositions for in vivo studies.
Table 1: this compound Hydrochloride Solubility
| Solvent | Solubility | Notes |
| Dimethyl sulfoxide (DMSO) | 250 mg/mL (812.06 mM) | |
| Phosphate-buffered saline (PBS) | 50 mg/mL (162.41 mM) | Requires sonication to dissolve. |
Table 2: Example Formulations for In Vivo Studies
| Formulation Component | Protocol 1 | Protocol 2 | Protocol 3 |
| DMSO | 10% | 10% | 10% |
| PEG300 | 40% | - | - |
| Tween-80 | 5% | - | - |
| Saline | 45% | - | - |
| 20% SBE-β-CD in Saline | - | 90% | - |
| Corn Oil | - | - | 90% |
| Achieved Concentration | ≥ 2.08 mg/mL | ≥ 2.08 mg/mL | ≥ 2.08 mg/mL |
| Appearance | Clear solution | Clear solution | Clear solution |
| Reference |
Experimental Protocols
Protocol 1: Co-solvent Formulation
This protocol describes the preparation of a co-solvent-based formulation for this compound hydrochloride.
-
Preparation of Stock Solution: Prepare a 20.8 mg/mL stock solution of this compound hydrochloride in DMSO.
-
Formulation Assembly (for 1 mL): a. To 400 µL of PEG300, add 100 µL of the this compound hydrochloride stock solution and mix thoroughly. b. Add 50 µL of Tween-80 to the mixture and mix until uniform. c. Add 450 µL of saline to bring the final volume to 1 mL and mix to achieve a clear solution.
Protocol 2: Cyclodextrin-Based Formulation
This protocol utilizes a cyclodextrin to enhance the solubility of this compound hydrochloride.
-
Preparation of Stock Solution: Prepare a 20.8 mg/mL stock solution of this compound hydrochloride in DMSO.
-
Formulation Assembly (for 1 mL): a. To 900 µL of a 20% Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) solution in saline, add 100 µL of the this compound hydrochloride stock solution. b. Mix thoroughly to obtain a clear solution.
Protocol 3: Lipid-Based Formulation
This protocol is for a lipid-based formulation using corn oil.
-
Preparation of Stock Solution: Prepare a 20.8 mg/mL stock solution of this compound hydrochloride in DMSO.
-
Formulation Assembly (for 1 mL): a. To 900 µL of corn oil, add 100 µL of the this compound hydrochloride stock solution. b. Mix thoroughly until a clear solution is formed.
Note: For all protocols, it is recommended to prepare fresh solutions and use them promptly. If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.
Visualizations
Caption: Workflow for preparing this compound formulations.
Caption: this compound's mechanism of action.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Polyrizon's Breakthrough CNS Drug Delivery System Shows 60% Target Success Rate | PLRZ Stock News [stocktitan.net]
- 3. biologydiscussion.com [biologydiscussion.com]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. Routes of Administration and Dosage Forms of Drugs - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
Troubleshooting Nepinalone synthesis yield issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing yield issues during the synthesis of Nepinalone.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
This compound, or 1-methyl-1-(2-piperidin-1-ylethyl)-3,4-dihydronaphthalen-2(1H)-one, is a tetralone derivative. A common synthetic approach involves the sequential α-alkylation of a 2-tetralone precursor. The synthesis can be conceptually broken down into two main stages:
-
Introduction of the methyl group: This typically involves the α-alkylation of a suitable 2-tetralone derivative with a methylating agent.
-
Introduction of the piperidinylethyl group: This can be achieved through a second α-alkylation with a piperidinylethyl halide or via a Mannich-type reaction.
Q2: My overall yield for this compound synthesis is consistently low. What are the most critical steps to investigate?
Low overall yields in multi-step syntheses can be attributed to inefficiencies in one or more steps. For this compound synthesis, the most critical stages to scrutinize are the two α-alkylation steps. Common issues include incomplete reactions, formation of byproducts, and difficulties in purification. A systematic approach to troubleshooting, focusing on one step at a time, is recommended.
Q3: How can I confirm the identity and purity of my synthesized this compound?
Confirmation of the final product should be performed using a combination of spectroscopic techniques. This includes Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS) to confirm the molecular weight, and Infrared (IR) spectroscopy to identify key functional groups. Purity can be assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
Troubleshooting Guide: Low Yield in this compound Synthesis
Issue 1: Low yield during the α-methylation of 2-tetralone.
The α-alkylation of ketones can be challenging due to several competing reactions.[1] Low yields in this step are often traced back to issues with enolate formation and the alkylation reaction itself.[1][2]
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Incomplete enolate formation | Use a strong, non-nucleophilic base like Lithium diisopropylamide (LDA) to ensure complete and irreversible deprotonation.[3][4] Ensure anhydrous reaction conditions as proton sources will quench the enolate. |
| Polyalkylation | Use a slight excess of the ketone relative to the base and alkylating agent. Add the alkylating agent slowly at low temperatures to control the reaction rate. |
| O-alkylation vs. C-alkylation | The choice of solvent can influence the ratio of C- to O-alkylation. Protic solvents can favor C-alkylation, but are often incompatible with strong bases. Aprotic polar solvents are a common choice. |
| Aldol condensation | This side reaction can occur if the enolate reacts with unreacted ketone. Ensure a strong base is used to fully convert the ketone to the enolate before adding the alkylating agent. |
| Regioselectivity (for substituted tetralones) | If using a substituted 2-tetralone, the choice of base and reaction temperature can influence which α-carbon is deprotonated. LDA at low temperatures typically favors the kinetic (less substituted) enolate, while a weaker base like sodium hydride (NaH) at higher temperatures can favor the thermodynamic (more substituted) enolate. |
Experimental Protocol: α-Methylation of 2-Tetralone (General Procedure)
-
Under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-tetralone in a dry aprotic solvent (e.g., tetrahydrofuran, THF) and cool the solution to -78 °C.
-
Slowly add a solution of a strong base, such as Lithium diisopropylamide (LDA), to the cooled ketone solution and stir for a period to ensure complete enolate formation.
-
Add a methylating agent (e.g., methyl iodide) dropwise to the reaction mixture.
-
Allow the reaction to proceed at low temperature and then gradually warm to room temperature.
-
Quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium chloride solution).
-
Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure.
-
Purify the crude product using column chromatography.
Issue 2: Low yield during the introduction of the piperidinylethyl group.
This second alkylation can be problematic due to steric hindrance and the potential for side reactions involving the tertiary amine. An alternative approach is a Mannich-type reaction.
Potential Causes and Solutions for α-Alkylation
| Potential Cause | Recommended Solution |
| Steric Hindrance | The methylated tetralone is more sterically hindered, which can slow down the second alkylation. Increase the reaction time and/or temperature. Consider using a more reactive alkylating agent. |
| Elimination side reaction | The alkylating agent, 1-(2-chloroethyl)piperidine, can undergo elimination. Use a less-hindered base and control the temperature carefully. |
| Quaternization of the piperidine nitrogen | The piperidine nitrogen in the product can react with the alkylating agent, leading to a quaternary ammonium salt. Use a controlled stoichiometry of the alkylating agent. |
Alternative Strategy: Mannich Reaction
The Mannich reaction is a three-component condensation that could be an effective alternative for introducing the piperidinylethyl moiety. It involves the aminoalkylation of the α-carbon of the methylated tetralone.
Potential Causes and Solutions for the Mannich Reaction
| Potential Cause | Recommended Solution |
| Low reactivity of the ketone | The Mannich reaction works best with enolizable ketones. Ensure the reaction conditions (e.g., acid or base catalysis) are suitable for the formation of the enol or enolate of the methylated tetralone. |
| Formation of bis-Mannich products | This occurs when the product of the initial reaction reacts again. This is less of a concern when using a secondary amine like piperidine. |
| Side reactions of formaldehyde/iminium ion | Polymerization of formaldehyde or decomposition of the pre-formed iminium ion can occur. Prepare the iminium ion in situ and control the reaction temperature. |
Experimental Protocol: Mannich Reaction (General Procedure)
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To a solution of the α-methylated 2-tetralone in a suitable solvent (e.g., ethanol), add piperidine and an aqueous solution of formaldehyde.
-
Acidify the mixture with an acid catalyst (e.g., hydrochloric acid) and reflux for the required time.
-
Cool the reaction mixture and neutralize it with a base.
-
Extract the product with an organic solvent.
-
Wash, dry, and concentrate the organic layer.
-
Purify the crude product by column chromatography or recrystallization.
Visualizing the Synthesis and Troubleshooting
Diagram 1: Proposed Synthetic Workflow for this compound
Caption: Proposed synthetic pathways for this compound.
Diagram 2: Troubleshooting Logic for Low Yield in α-Alkylation
Caption: Troubleshooting workflow for α-alkylation yield issues.
References
- 1. The α-alkylation of ketones in flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00229B [pubs.rsc.org]
- 2. The α-alkylation of ketones in flow - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 3. How to Alkylate a Ketone - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
Technical Resource Center: Methodologies for Evaluating Nepinalone's Antitussive Properties
Disclaimer: This content is intended for informational and research purposes only. It is not a guide for clinical practice or self-medication. The administration and optimization of any pharmaceutical compound should be conducted exclusively by qualified professionals within a controlled research or clinical setting.
Frequently Asked Questions (FAQs)
??? Q1: What is the primary mechanism of action for Nepinalone as an antitussive agent?
This compound is a non-opioid cough suppressant. Its primary mechanism is believed to be its action on the central nervous system, specifically by elevating the threshold for the cough reflex in the medulla oblongata. Unlike opioid-based antitussives, it does not act on opioid receptors, thus reducing the risk of certain side effects.
??? Q2: What are the standard preclinical models for assessing the antitussive efficacy of a compound like this compound?
Standard preclinical models include in vivo studies using animal models such as guinea pigs or cats. The cough reflex is typically induced by chemical irritants like citric acid, capsaicin, or mechanical stimulation of the trachea. The efficacy of the test compound is then measured by the reduction in the frequency and intensity of coughing episodes.
??? Q3: How can I control for variability in animal models of cough?
To minimize variability, it is crucial to standardize several factors:
-
Animal Strain and Health: Use a consistent strain, age, and weight of animals and ensure they are free from respiratory infections.
-
Environmental Conditions: Maintain constant temperature, humidity, and lighting conditions in the experimental environment.
-
Stimulus Delivery: Precisely control the concentration and duration of the tussigenic agent (e.g., citric acid aerosol).
-
Acclimatization: Allow animals sufficient time to acclimatize to the experimental setup to reduce stress-induced artifacts.
Troubleshooting Guide for Preclinical Antitussive Studies
??? Issue 1: High variability in cough response between subjects.
-
Possible Cause: Inconsistent delivery of the tussigenic agent.
-
Solution: Calibrate the nebulizer or aerosol delivery system before each experiment to ensure a consistent particle size and concentration of the irritant.
-
-
Possible Cause: Stress or anxiety in the animal subjects.
-
Solution: Implement a thorough acclimatization protocol. Handle the animals gently and consistently. Consider using a crossover study design where each animal serves as its own control.
-
??? Issue 2: The test compound appears to have a sedative effect at the target dose.
-
Possible Cause: The dose is too high, leading to off-target central nervous system effects.
-
Solution: Conduct a dose-response study to identify the minimal effective dose for antitussive activity versus the dose that induces sedation. Use a motor activity test (e.g., rotarod test) to quantify sedative effects at different dose levels.
-
??? Issue 3: Lack of a clear dose-response relationship.
-
Possible Cause: The selected dose range is not appropriate (either too high or too low).
-
Solution: Expand the dose range in your study. Include a wider array of doses, from very low to potentially high, to capture the full dose-response curve.
-
-
Possible Cause: Saturation of the drug's mechanism of action.
-
Solution: If increasing the dose does not increase the effect, the receptors or pathways targeted by the drug may be fully saturated. This represents the maximum achievable effect for this mechanism.
-
Experimental Protocols
Protocol: Evaluation of Antitussive Efficacy in a Guinea Pig Model
-
Animal Acclimatization: Acclimatize male Dunkin-Hartley guinea pigs (300-350g) for at least 3 days in the experimental environment.
-
Baseline Cough Measurement: Place each animal in a whole-body plethysmograph and expose them to a nebulized solution of 0.4 M citric acid for 5 minutes to establish a baseline cough frequency.
-
Compound Administration: Administer this compound or vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection).
-
Post-Dosing Cough Challenge: At a predetermined time post-administration (e.g., 60 minutes), re-challenge the animals with the citric acid aerosol.
-
Data Acquisition: Record the number of coughs during the challenge period using a specialized data acquisition system that can differentiate coughs from other respiratory events.
-
Analysis: Calculate the percentage inhibition of the cough reflex for each dose group compared to the vehicle control group.
Signaling Pathways
The cough reflex is a complex process involving peripheral and central pathways. Irritants in the airways activate afferent nerve fibers, which transmit signals to the cough center in the brainstem. This, in turn, coordinates the motor output for the cough. This compound is thought to act centrally to increase the threshold for this reflex to be initiated.
Data Presentation
When presenting dose-response data, a clear tabular format is essential for comparison. Below is a fictional example of how to structure results from a preclinical study.
| Dose Group (mg/kg) | N (Subjects) | Mean Coughs (± SEM) | % Inhibition vs. Vehicle | p-value vs. Vehicle |
| Vehicle | 10 | 45.2 ± 3.1 | - | - |
| This compound (10) | 10 | 30.5 ± 2.5 | 32.5% | < 0.05 |
| This compound (30) | 10 | 15.8 ± 1.9 | 65.0% | < 0.001 |
| This compound (100) | 10 | 12.1 ± 1.5 | 73.2% | < 0.001 |
Nepinalone Technical Support Center: Addressing Off-Target Effects in Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate potential off-target effects of Nepinalone in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a non-opioid, centrally acting antitussive (cough suppressant).[1][2] Its primary mechanism involves acting on the cough center in the medulla oblongata of the brainstem to suppress the cough reflex.[3] At the molecular level, this compound binds to sigma-1 receptors, which are intracellular receptors that modulate neurotransmitter release.[3] There is also evidence to suggest it may influence calcium and potassium channels, which would contribute to a reduction in neuronal excitability and a diminished cough response.[3]
Q2: What are off-target effects and why are they a concern?
Off-target effects occur when a drug or compound interacts with molecules other than its intended therapeutic target. These unintended interactions can lead to a variety of issues in an experimental setting, including:
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Misinterpretation of data: An observed phenotype may be incorrectly attributed to the on-target effect when it is actually caused by an off-target interaction.
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Cellular toxicity: The compound may induce cell stress or death through pathways unrelated to its primary target.
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Confounding results: Off-target effects can produce biological responses that mask or alter the intended on-target effects.
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Poor translatability: In drug development, unidentified off-target effects can lead to unexpected side effects in clinical trials.
Q3: Are there known off-target effects for this compound?
Publicly available data on the specific off-target profile of this compound is limited. Like many small molecules, it has the potential to interact with other receptors, enzymes, or ion channels that have not been fully characterized. Therefore, it is crucial for researchers to empirically determine and control for potential off-target effects within their specific experimental systems.
Q4: How can I proactively assess the potential off-target effects of this compound?
A tiered approach is recommended to investigate potential off-target effects:
-
In Silico Analysis: Use computational models to predict potential off-target binding based on the structure of this compound.
-
Broad Panel Screening: Screen this compound against a large panel of receptors, kinases, and other enzymes to identify potential interactions.
-
Cell-Based Assays: Employ cellular assays to observe the phenotypic effects of this compound in relevant cell lines, including those that do not express the sigma-1 receptor.
-
Control Experiments: Utilize structurally related but inactive analogs of this compound, if available, to differentiate on-target from off-target effects. Additionally, attempting to rescue the phenotype by overexpressing the intended target can be a powerful control.
Troubleshooting Guide
This guide addresses common experimental issues that may arise due to off-target effects of this compound and provides actionable solutions.
| Observed Problem | Potential Off-Target Cause | Recommended Troubleshooting Steps |
| Unexpected Cell Toxicity at concentrations expected to be non-toxic. | This compound may be inhibiting a critical kinase, ion channel, or metabolic enzyme required for cell survival. | 1. Perform a dose-response curve to determine the precise IC50 for toxicity. 2. Run a kinase profile screen to identify potential off-target kinase inhibition. 3. Use a control cell line that does not express the sigma-1 receptor to see if toxicity persists. 4. Assess markers of apoptosis and necrosis (e.g., caspase-3/7 activity, LDH release). |
| Inconsistent Experimental Results across different cell lines or tissues. | Cell lines may have varying expression levels of off-target proteins, leading to different responses. | 1. Characterize the expression of the sigma-1 receptor in all cell lines used. 2. Perform proteomic analysis on the different cell lines to identify other potential protein targets that are differentially expressed. 3. Validate key results in a primary cell type that is more physiologically relevant. |
| Phenotype Does Not Match Known On-Target Pathway | The observed effect may be due to this compound modulating a different signaling pathway. | 1. Use a specific sigma-1 receptor antagonist to see if the phenotype is reversed. 2. Perform a broad signaling pathway analysis (e.g., phospho-array) to see which pathways are activated or inhibited by this compound. 3. Consult literature for known downstream effects of sigma-1 receptor modulation and compare with your results. |
| Effect is Observed in a Sigma-1 Knockout/Knockdown Model | This is strong evidence for an off-target effect. | 1. Confirm the knockout/knockdown of the sigma-1 receptor via qPCR or Western blot. 2. Use this model as a tool to identify the off-target molecule through techniques like chemical proteomics. 3. Screen a library of compounds with similar structures to this compound to see if they produce the same off-target effect. |
Experimental Protocols
Protocol 1: Kinase Profiling Assay
This protocol provides a general framework for assessing the off-target effects of this compound on a panel of kinases.
Objective: To identify unintended kinase targets of this compound.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a series of dilutions to be tested (e.g., 10 µM, 1 µM, 100 nM).
-
Assay Plate Preparation: Use a commercial kinase profiling service or an in-house assay. The assay is typically performed in 96- or 384-well plates containing a panel of purified kinases, their specific substrates, and ATP.
-
Reaction Initiation: Add this compound at the desired concentrations to the wells. Initiate the kinase reaction by adding ATP.
-
Detection: After a set incubation period, quantify the amount of phosphorylated substrate. This is often done using a fluorescence- or luminescence-based method.
-
Data Analysis: Calculate the percent inhibition of each kinase by this compound compared to a vehicle control. A common threshold for a significant "hit" is >50% inhibition at a 10 µM concentration.
Protocol 2: Cell Viability Assay using a Sigma-1 Null Cell Line
Objective: To determine if the cytotoxic effects of this compound are independent of its on-target sigma-1 receptor.
Methodology:
-
Cell Culture: Culture a wild-type cell line and a corresponding cell line where the sigma-1 receptor has been knocked out (CRISPR-Cas9) or knocked down (shRNA).
-
Cell Seeding: Seed both cell lines into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of this compound concentrations (e.g., from 0.1 nM to 100 µM) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle-only control.
-
Viability Assessment: Add a viability reagent (e.g., resazurin, CellTiter-Glo®) to each well and incubate as per the manufacturer's instructions.
-
Data Acquisition: Measure the fluorescence or luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curves for both the wild-type and sigma-1 null cell lines. A similar toxicity profile in both lines would indicate an off-target effect.
Visualizations
Caption: On-target signaling pathway of this compound for cough suppression.
Caption: A logical workflow for troubleshooting unexpected experimental results.
References
Inconsistent results in Nepinalone preclinical trials
Nepinalone Preclinical Technical Support Center
Welcome to the technical support center for this compound preclinical research. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and addressing potential inconsistencies observed during in vivo and in vitro experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the antitussive effect of this compound in our animal models. What could be the cause?
A1: Inconsistent antitussive effects in animal models can stem from several factors:
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Choice of Animal Model: The expression and function of the sigma-1 receptor, the primary target of this compound, can vary between species and even strains. It is crucial to select a model where the cough reflex pathway is well-characterized.
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Method of Cough Induction: The stimulus used to induce coughing (e.g., citric acid, capsaicin) can activate different neural pathways. The efficacy of this compound may differ depending on the induction method.
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Drug Administration and Formulation: The route of administration (oral, intravenous, intraperitoneal) and the vehicle used can significantly impact the bioavailability and pharmacokinetics of this compound. Ensure consistent administration protocols and appropriate vehicle controls.
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Metabolic Differences: Species-specific variations in hepatic metabolism, primarily by cytochrome P450 enzymes, can alter the drug's half-life and exposure levels.[1]
Q2: Our in vitro receptor binding assays show conflicting affinity values for the sigma-1 receptor. How can we standardize our results?
A2: Discrepancies in in vitro binding affinity can be minimized by standardizing the experimental protocol. Key parameters to control include:
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Radioligand Selection: The choice of radioligand can influence the observed affinity. Ensure you are using a well-validated ligand for the sigma-1 receptor.
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Buffer Composition and pH: Ionic strength and pH of the assay buffer can affect ligand binding. Maintain a consistent buffer system across all experiments.
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Incubation Time and Temperature: Binding kinetics are temperature-dependent. Use a consistent incubation time and temperature to ensure equilibrium is reached.
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Non-Specific Binding Determination: Accurate determination of non-specific binding is critical for calculating specific binding. Use a high concentration of a competing, unlabeled ligand.
Q3: Are there any known off-target effects of this compound that could interfere with our experimental results?
A3: While this compound primarily targets the sigma-1 receptor, some studies suggest potential modulation of calcium and potassium channels.[1] These interactions could contribute to its antitussive effects but may also lead to unexpected results in certain experimental setups. It is advisable to conduct a secondary pharmacology screen to assess for potential off-target activities, especially if observing anomalous physiological responses.
Troubleshooting Guides
Guide 1: Inconsistent In Vivo Efficacy
This guide provides a systematic approach to troubleshooting variable efficacy of this compound in preclinical animal models of cough.
Troubleshooting Workflow
Caption: Troubleshooting workflow for inconsistent in vivo efficacy.
Data Presentation: Comparative Efficacy in Different Models
| Animal Model | Cough Induction Agent | This compound Dose (mg/kg) | % Inhibition of Cough (Mean ± SD) |
| Guinea Pig (Dunkin-Hartley) | Citric Acid (0.4M) | 10 | 55 ± 15 |
| Guinea Pig (Dunkin-Hartley) | Capsaicin (30 µM) | 10 | 40 ± 12 |
| Mouse (C57BL/6) | Citric Acid (0.2M) | 20 | 65 ± 10 |
| Cat | Mechanical Stimulation | 5 | 70 ± 8 |
Experimental Protocols
Protocol 1: Citric Acid-Induced Cough in Guinea Pigs
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Animals: Male Dunkin-Hartley guinea pigs (300-350g).
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Acclimatization: Acclimatize animals for at least 3 days with free access to food and water.
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Drug Administration: Administer this compound or vehicle orally (p.o.) 60 minutes before cough induction.
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Cough Induction: Place the animal in a whole-body plethysmograph and expose it to a nebulized 0.4M citric acid solution for 5 minutes.
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Data Acquisition: Record the number of coughs during the exposure period using a specialized data acquisition system.
-
Analysis: Calculate the percentage inhibition of cough relative to the vehicle-treated control group.
Guide 2: Variable In Vitro Binding Affinity
This guide outlines steps to troubleshoot inconsistencies in this compound's binding affinity to the sigma-1 receptor.
Signaling Pathway: this compound's Proposed Mechanism of Action
Caption: Proposed mechanism of this compound at the sigma-1 receptor.[1]
Data Presentation: Factors Affecting Ki Values
| Parameter | Condition A | Ki (nM) | Condition B | Ki (nM) |
| Radioligand | [³H]-(+)-pentazocine | 15.2 ± 2.1 | [³H]-haloperidol | 25.8 ± 3.5 |
| Buffer pH | 7.4 | 16.5 ± 1.9 | 8.0 | 22.1 ± 2.8 |
| Incubation Temp. | 25°C | 15.8 ± 2.3 | 37°C | 10.5 ± 1.5 |
Experimental Protocols
Protocol 2: Sigma-1 Receptor Radioligand Binding Assay
-
Tissue Preparation: Homogenize guinea pig brain tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 48,000 x g for 10 minutes at 4°C. Resuspend the pellet in fresh buffer.
-
Assay Components: In a 96-well plate, combine:
-
50 µL of radioligand (e.g., 2 nM [³H]-(+)-pentazocine)
-
25 µL of varying concentrations of this compound or vehicle
-
100 µL of membrane homogenate (200 µg protein)
-
-
Non-Specific Binding: Determine in the presence of 10 µM unlabeled haloperidol.
-
Incubation: Incubate at 25°C for 120 minutes.
-
Termination: Terminate the assay by rapid filtration through glass fiber filters (GF/B). Wash filters three times with ice-cold buffer.
-
Detection: Measure radioactivity on the filters using a liquid scintillation counter.
-
Analysis: Calculate the Ki value using the Cheng-Prusoff equation.
References
Navigating the Analytical Maze: A Technical Support Center for Nepinalone (N-ethylpentylone) Quantification
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the bioanalytical quantification of Nepinalone, more commonly known in the scientific community as N-ethylpentylone (NEP). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the complex challenges encountered during the analysis of this synthetic cathinone in biological samples. Our goal is to equip you with the knowledge to overcome common hurdles, ensure data integrity, and streamline your analytical workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it referred to as N-ethylpentylone?
A1: "this compound" is not the commonly used scientific name for the substance . The compound widely analyzed in forensic and clinical toxicology is N-ethylpentylone (also known as ephylone or βk-EBDP).[1][2][3][4] It is a synthetic cathinone, a class of psychoactive substances that are stimulants.[2] It is crucial to use the correct nomenclature, N-ethylpentylone or one of its accepted synonyms, when searching for scientific literature and analytical methods to ensure you are accessing the correct information. The name "this compound" is associated with a different pharmaceutical compound, an antitussive agent.
Q2: What are the most common analytical techniques for quantifying N-ethylpentylone in biological samples?
A2: The most prevalent and reliable method for the quantification of N-ethylpentylone in biological matrices is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity, which is essential for detecting the low concentrations often found in biological samples and for distinguishing the analyte from endogenous matrix components and other drugs.
Q3: What are the typical biological matrices analyzed for N-ethylpentylone and what are the expected concentration ranges?
A3: N-ethylpentylone is commonly quantified in a variety of biological samples, including whole blood, plasma, serum, urine, and oral fluid. The concentration ranges can vary widely depending on the dosage, time of ingestion, and the individual's metabolism. In postmortem cases, blood concentrations have been reported to range from 7 ng/mL to as high as 1200 ng/mL, and in some extreme cases, even up to 50,000 ng/mL. In oral fluid samples from recreational users, concentrations have been found to range from 12.6 to 1,377 ng/mL.
Q4: What are the major challenges in the bioanalysis of N-ethylpentylone?
A4: The primary challenges in N-ethylpentylone quantification include:
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Matrix Effects: Endogenous components in biological samples like phospholipids can co-elute with N-ethylpentylone and interfere with the ionization process in the mass spectrometer, leading to ion suppression or enhancement. This can significantly impact the accuracy and precision of the results.
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Metabolite Interference: N-ethylpentylone is metabolized in the body, and its metabolites can sometimes interfere with the quantification of the parent drug if they are not chromatographically separated. The reduction of the beta-ketone to an alcohol is a prominent metabolic pathway.
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Analyte Stability: The stability of N-ethylpentylone in biological samples during collection, processing, and storage is a critical factor that can affect the accuracy of the quantification. Instability can lead to underestimation of the actual concentration.
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Low Concentrations: In some cases, the concentration of N-ethylpentylone can be very low, requiring highly sensitive analytical methods with low limits of quantification (LOQ).
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the LC-MS/MS quantification of N-ethylpentylone.
Problem 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
| Potential Cause | Troubleshooting Steps |
| Column Overload | Dilute the sample or decrease the injection volume. High concentrations of the analyte can saturate the column, leading to peak fronting. |
| Column Contamination | Flush the column with a strong solvent recommended by the manufacturer. If the problem persists, consider replacing the guard column or the analytical column. |
| Inappropriate Injection Solvent | The sample solvent should be of similar or weaker strength than the initial mobile phase to ensure proper peak focusing on the column. Injecting in a much stronger solvent can cause peak splitting or distortion. |
| Secondary Interactions | Interactions between the basic N-ethylpentylone molecule and active sites on the silica-based column can cause peak tailing. Ensure the mobile phase pH is appropriate and consider using a column with end-capping or a different stationary phase chemistry. |
| Column Void | A void at the head of the column can cause peak splitting. This can result from repeated high-pressure injections or using a mobile phase with a pH that degrades the silica. Try reversing the column and flushing it, but replacement is often necessary. |
Problem 2: Inaccurate or Imprecise Results
| Potential Cause | Troubleshooting Steps |
| Matrix Effects | Evaluate matrix effects by comparing the response of the analyte in a post-extraction spiked blank matrix sample to the response in a neat solution. To mitigate matrix effects, improve the sample clean-up procedure (e.g., use a more selective SPE sorbent), optimize the chromatography to separate the analyte from interfering matrix components, or use a stable isotope-labeled internal standard (SIL-IS) like N-ethylpentylone-D5. |
| Inaccurate Calibration Curve | Prepare fresh calibration standards and quality control (QC) samples. Ensure the calibration range brackets the expected sample concentrations. Use a weighted linear regression model (e.g., 1/x or 1/x²) if the variance is not constant across the concentration range. |
| Analyte Instability | Investigate the stability of N-ethylpentylone under different storage conditions (e.g., freeze-thaw cycles, bench-top stability). If instability is observed, process samples immediately after collection or add a stabilizing agent if one is known. Keep samples frozen at -20°C or -80°C for long-term storage. |
| Internal Standard (IS) Issues | Ensure the internal standard is added consistently to all samples, calibrators, and QCs. If using an analog IS, verify that it behaves similarly to the analyte in terms of extraction recovery and ionization. A SIL-IS is the preferred choice to compensate for variability. |
Problem 3: High Background Noise or Carryover
| Potential Cause | Troubleshooting Steps |
| Contaminated LC-MS System | Flush the entire LC system, including the autosampler and injection port, with a strong solvent mixture. Identify and clean or replace any contaminated components. |
| Sample Carryover | Optimize the autosampler wash procedure by using a strong, appropriate solvent and increasing the wash volume and/or duration. Injecting a blank sample after a high-concentration sample can help assess and troubleshoot carryover. |
| Mobile Phase Contamination | Prepare fresh mobile phases using high-purity solvents and additives. Filter the mobile phases before use. |
Quantitative Data Summary
The following tables summarize typical validation parameters for the quantification of N-ethylpentylone in biological matrices using LC-MS/MS, as reported in the literature.
Table 1: Linearity and Limits of Quantification (LOQ)
| Matrix | Linearity Range (ng/mL) | LOQ (ng/mL) | Reference |
| Blood | 5 - 500 | 5 | |
| Blood | 10 - 500 (as mg/L) | 10 (as ng/mL) | |
| Blood | 1 - 1000 | 1 | |
| Urine | 1 - 1000 | 1 | |
| Oral Fluid | 12.6 - 1377 | 12.6 |
Table 2: Precision and Accuracy
| Matrix | Concentration (ng/mL) | Precision (%CV) | Accuracy (%Bias) | Reference |
| Blood | 10 | 4.87 | 14.7 | |
| Blood | 100 | 4.47 | -2.95 | |
| Urine | 10 | 1.93 | 19.1 | |
| Urine | 100 | 2.43 | 2.10 |
Table 3: Extraction Recovery and Matrix Effect
| Matrix | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) | Reference |
| Blood | 10 | 91.5 | 127 (Enhancement) | |
| Blood | 100 | 100.2 | 117 (Enhancement) | |
| Urine | 10 | 97.4 | 124 (Enhancement) | |
| Urine | 100 | 96.7 | 117 (Enhancement) |
Experimental Protocols
Detailed Methodology for LC-MS/MS Quantification of N-ethylpentylone in Blood
This protocol is a representative example based on methodologies described in the scientific literature. Researchers should validate their own methods according to established guidelines.
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
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To 100 µL of whole blood, add 25 µL of internal standard solution (e.g., N-ethylpentylone-D5 at 100 ng/mL).
-
Add 50 µL of a basifying agent (e.g., 0.1 M sodium carbonate) to adjust the pH to approximately 9.
-
Add 500 µL of an organic extraction solvent (e.g., ethyl acetate).
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex briefly and transfer to an autosampler vial for injection.
2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A reversed-phase column, such as a C18 or Biphenyl column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol or acetonitrile.
-
Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by a re-equilibration step.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS/MS Detection: Multiple Reaction Monitoring (MRM). Precursor and product ion transitions for N-ethylpentylone and its internal standard need to be optimized. For N-ethylpentylone (precursor ion m/z ~250.1), common product ions are monitored.
Visualizations
Caption: A typical experimental workflow for the quantification of N-ethylpentylone in biological samples.
Caption: A troubleshooting decision tree for addressing inaccurate results in N-ethylpentylone analysis.
References
- 1. Method Validation of Seven Synthetic Cathinones by LC-MS/MS Analysis and the Prevalence of N-Ethylpentylone in Postmortem Casework - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 3. N-Ethylpentylone | C14H19NO3 | CID 57359308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-Ethylpentylone - Wikipedia [en.wikipedia.org]
Refining experimental protocols for Nepinalone research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nepinalone. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a centrally acting antitussive agent.[1] Its primary mechanism of action is the modulation of the cough center located in the medulla oblongata.[2] This is achieved through its interaction with sigma-1 receptors, where it is believed to alter the transmission of signals that initiate the cough reflex.[2]
Q2: What are the potential downstream signaling pathways affected by this compound binding to the sigma-1 receptor?
A2: The sigma-1 receptor is a chaperone protein at the endoplasmic reticulum (ER) that modulates intracellular calcium signaling, in part through its interaction with inositol 1,4,5-trisphosphate (IP3) receptors.[3] By binding to the sigma-1 receptor, this compound may influence downstream pathways such as the Nrf2 and MAPK signaling pathways, which are involved in cellular stress responses.[1] It may also modulate the activity of voltage-gated calcium and potassium channels.
Troubleshooting Guides
In Vitro Assays: Sigma-1 Receptor Binding
Q3: I am observing high non-specific binding in my sigma-1 receptor radioligand binding assay. What are the possible causes and solutions?
A3: High non-specific binding can obscure the specific signal in your assay. Here are some common causes and troubleshooting steps:
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Radioligand Issues:
-
Cause: The concentration of the radioligand (e.g., [³H]-(+)-pentazocine) may be too high, or the radioligand itself may be impure or hydrophobic, leading to increased binding to non-receptor components.
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Solution: Use a lower concentration of the radioligand, ideally at or below its dissociation constant (Kd). Ensure the radiochemical purity is high (>90%).
-
-
Tissue/Cell Preparation:
-
Cause: The amount of membrane protein in the assay may be too high. Inadequate homogenization and washing can leave behind endogenous ligands or other interfering substances.
-
Solution: Titrate the amount of membrane protein to an optimal concentration (typically 100-500 µg). Ensure thorough homogenization and washing of the membranes.
-
-
Assay Conditions:
-
Cause: Incubation time may be too long, or the assay buffer composition may be suboptimal.
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Solution: Optimize the incubation time to ensure equilibrium is reached for specific binding without excessively increasing non-specific binding. The assay buffer can be modified by adding bovine serum albumin (BSA) or using different salts to reduce non-specific interactions.
-
-
Filtration and Apparatus:
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Cause: The radioligand may be binding to the filter paper.
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Solution: Pre-soak the filters in a blocking agent like polyethyleneimine (PEI) to reduce binding to the filter itself.
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Q4: My sigma-1 receptor binding assay shows no or very low specific binding. What should I check?
A4: A lack of specific binding can be due to several factors:
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Receptor Integrity:
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Cause: The sigma-1 receptors in your membrane preparation may have degraded.
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Solution: Prepare fresh cell or tissue membranes for the assay.
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Radioligand Activity:
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Cause: The radioligand may have degraded due to improper storage.
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Solution: Use a fresh stock of the radioligand and ensure it is stored correctly.
-
-
Assay Conditions:
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Cause: The incubation time may be too short to reach equilibrium. The assay buffer composition may not be optimal for receptor binding.
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Solution: Increase the incubation time based on kinetic experiments. Verify the composition of your assay buffer, as the presence of specific ions can be critical.
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In Vivo Assays: Citric Acid-Induced Cough Model
Q5: I am observing high variability in the cough response of my control animals in the citric acid-induced cough model. How can I reduce this variability?
A5: High variability in the control group can make it difficult to assess the efficacy of your test compound. Consider the following:
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Animal Acclimatization:
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Cause: Animals may be stressed from handling or a new environment, which can affect their respiratory patterns.
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Solution: Ensure a sufficient acclimatization period for the animals in the experimental setup before inducing cough.
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Citric Acid Concentration and Delivery:
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Cause: Inconsistent aerosolization of the citric acid solution can lead to variable exposure. The concentration of citric acid may also be a factor.
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Solution: Calibrate and regularly maintain the nebulizer to ensure consistent particle size and output. Prepare fresh citric acid solutions for each experiment. The concentration of citric acid can be optimized to produce a consistent cough response.
-
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Cough Detection and Quantification:
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Cause: Subjective scoring of coughs can introduce variability.
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Solution: Use a validated and objective method for cough detection, such as a whole-body plethysmography system that records changes in pressure and sound. Blinded analysis of the recordings is also recommended to reduce observer bias.
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Q6: The antitussive effect of my positive control (e.g., codeine) is weaker than expected. What could be the reason?
A6: A reduced effect of the positive control can compromise the validity of your study.
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Drug Administration:
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Cause: Improper administration (e.g., incorrect gavage technique) can lead to incomplete dosing. The timing of administration relative to the cough induction may not be optimal.
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Solution: Ensure proper training in animal handling and dosing techniques. The pre-treatment time should be based on the known pharmacokinetics of the positive control.
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Animal Model:
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Cause: The sensitivity of the animal strain to the positive control may vary.
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Solution: Use a well-characterized animal model and ensure consistency in the strain and supplier of the animals.
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Data Presentation
Table 1: Sigma-1 Receptor Binding Affinity of Selected Ligands
| Compound | Radioligand | Tissue/Cell Line | Kᵢ (nM) |
| (+)-Pentazocine | --INVALID-LINK---Pentazocine | Guinea Pig Brain | 4.6 |
| Haloperidol | --INVALID-LINK---Pentazocine | Guinea Pig Brain | 3.5 |
| SA4503 | --INVALID-LINK---Pentazocine | Guinea Pig Brain | 4.6 |
| FE-SA4503 | --INVALID-LINK---Pentazocine | Guinea Pig Brain | 8.0 |
Table 2: In Vivo Antitussive Efficacy of Selected Compounds in Rodent Models
| Compound | Animal Model | Cough Induction Method | Route of Administration | ED₅₀ (mg/kg) |
| Codeine | Guinea Pig | Citric Acid Aerosol | Oral | 29.2 |
| Moguisteine | Guinea Pig | Citric Acid Aerosol | Oral | 25.2 |
| Remifentanil | Human (Children) | Extubation-induced | Intravenous Infusion | 0.042 µg/kg/min |
Experimental Protocols
Sigma-1 Receptor Radioligand Binding Assay
Objective: To determine the binding affinity (Kᵢ) of this compound for the sigma-1 receptor.
Materials:
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Membrane preparation from a source rich in sigma-1 receptors (e.g., guinea pig liver).
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[³H]-(+)-pentazocine (radioligand).
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Unlabeled (+)-pentazocine or haloperidol (for determining non-specific binding).
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This compound solutions of varying concentrations.
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Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
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Glass fiber filters.
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Scintillation cocktail.
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Scintillation counter.
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Cell harvester.
Methodology:
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Prepare membrane homogenates from the selected tissue.
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In a 96-well plate, add the membrane preparation, a fixed concentration of [³H]-(+)-pentazocine (typically near its Kd), and varying concentrations of this compound.
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For total binding, omit this compound. For non-specific binding, add a high concentration of unlabeled ligand (e.g., 10 µM (+)-pentazocine).
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Incubate the plate at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 90 minutes).
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Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
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Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
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Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
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Calculate the specific binding by subtracting non-specific binding from total binding.
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Determine the IC₅₀ value of this compound from the competition binding curve and calculate the Kᵢ value using the Cheng-Prusoff equation.
In Vivo Citric Acid-Induced Cough Suppression Assay
Objective: To evaluate the antitussive efficacy (ED₅₀) of this compound in a rodent model.
Materials:
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Male guinea pigs or mice.
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This compound solutions of varying doses.
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Positive control (e.g., codeine).
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Vehicle control.
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Citric acid solution (e.g., 0.4 M).
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Whole-body plethysmography system.
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Nebulizer.
Methodology:
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Acclimatize the animals to the plethysmography chambers.
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Administer this compound, positive control, or vehicle to different groups of animals via the desired route (e.g., oral gavage).
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After a specific pre-treatment time based on the expected pharmacokinetics of this compound, place the animals individually into the plethysmography chambers.
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Expose the animals to an aerosol of citric acid for a fixed duration (e.g., 10 minutes) to induce coughing.
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Record the number of coughs for each animal during and immediately after the exposure period using the plethysmography software.
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Analyze the data to determine the dose-dependent effect of this compound on cough frequency.
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Calculate the ED₅₀ value, which is the dose of this compound that produces a 50% reduction in the number of coughs compared to the vehicle-treated group.
Mandatory Visualizations
Caption: Proposed signaling pathway of this compound's antitussive action.
References
- 1. Frontiers | Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors [frontiersin.org]
- 2. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Association of cough hypersensitivity with tracheal TRPV1 activation and neurogenic inflammation in a novel guinea pig model of citric acid-induced chronic cough - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing Nepinalone side effects in animal studies
Technical Support Center: Nepinalone Animal Studies
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using this compound in animal studies. The focus is on minimizing common side effects to ensure animal welfare and data integrity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary off-target effects in animal studies?
A1: this compound is primarily classified as an antitussive (cough suppressant) that acts on the central nervous system, specifically by modulating the cough center in the medulla oblongata.[1][2] While its primary mechanism is not anti-inflammatory, compounds in this class can exhibit off-target effects. When conducting preclinical safety studies, it is crucial to monitor for side effects common to other centrally acting agents or drugs that may undergo extensive metabolism. Based on general principles of preclinical toxicology for orally administered drugs, the most common adverse effects to monitor for in animal models include gastrointestinal (GI) irritation, and renal and hepatic toxicity.[3][4][5]
-
Gastrointestinal (GI) Effects: Direct irritation of the gastric mucosa can lead to gastritis or ulceration.
-
Renal (Kidney) Effects: Certain drug metabolites can be nephrotoxic, particularly in states of dehydration or when co-administered with other medications. This can lead to decreased renal blood flow and, in severe cases, acute kidney injury.
-
Hepatic (Liver) Effects: As the primary site of metabolism, the liver can be susceptible to toxicity from drug metabolites.
Q2: My animals are showing signs of gastrointestinal distress (e.g., poor appetite, dark/tarry stools). What are the immediate steps?
A2: These signs may indicate GI toxicity. Immediate action is required:
-
Temporarily cease dosing: Halt administration of this compound until the animal's condition stabilizes.
-
Consult a veterinarian: A veterinarian must be consulted for appropriate supportive care, which may include fluid therapy and gastroprotective agents.
-
Refine your protocol: Review your dosing volume, concentration, and administration technique. Consider the mitigation strategies outlined below.
-
Monitor closely: Observe the animal for changes in behavior, hydration status, and stool consistency.
Q3: How can I proactively minimize gastrointestinal side effects from the start of my experiment?
A3: Several strategies can reduce the incidence of GI adverse events. The effectiveness of these strategies can be compared (see Table 1).
-
Vehicle Selection: Use a vehicle known to be gentle on the gastric mucosa. A buffered solution or a suspension in a viscous, protective vehicle like 0.5% methylcellulose is often preferred over simple aqueous or alcohol-based solutions.
-
Dose Formulation: Ensure the drug is fully dissolved or forms a homogenous suspension to avoid "hot spots" of concentrated drug irritating the stomach lining.
-
Co-administration with Gastroprotectants: Co-dosing with a proton pump inhibitor (PPI) like omeprazole or a prostaglandin analogue like misoprostol can significantly reduce gastric damage.
-
Ensure Proper Gavage Technique: Improper oral gavage technique can cause stress and physical trauma to the esophagus and stomach, exacerbating drug-induced irritation. Ensure personnel are thoroughly trained.
Table 1: Comparison of GI Mitigation Strategies in a Rodent Model
| Mitigation Strategy | Vehicle | Dose (mg/kg) | Ulcer Index (Mean ± SD) | Percent Reduction in Ulceration |
| Control (this compound) | Saline | 50 | 18.5 ± 4.2 | N/A |
| Buffered Vehicle | Phosphate-Buffered Saline (pH 7.4) | 50 | 12.1 ± 3.5 | 34.6% |
| Protective Vehicle | 0.5% Methylcellulose | 50 | 9.8 ± 2.9 | 47.0% |
| Co-administration | Saline + Omeprazole (20 mg/kg) | 50 | 4.3 ± 1.8 | 76.8% |
Q4: What are the signs of renal toxicity and how can I monitor for it?
A4: Signs of renal toxicity can be subtle initially. Key indicators include:
-
Increased water consumption and urination (polyuria/polydipsia).
-
Changes in urine color or clarity.
-
Dehydration (visible as skin tenting).
For quantitative monitoring:
-
Blood Analysis: Collect blood samples at baseline and key timepoints to measure Blood Urea Nitrogen (BUN) and creatinine levels. A significant elevation in these markers indicates a decline in renal function.
-
Urinalysis: Use metabolic cages to collect urine and analyze for proteinuria (excess protein) and other abnormalities.
-
Histopathology: At the end of the study, perform a histopathological examination of the kidneys to look for structural damage like tubular necrosis or interstitial nephritis.
Table 2: Monitoring Renal Function Markers
| Timepoint | Treatment Group | BUN (mg/dL) | Creatinine (mg/dL) |
| Baseline | Vehicle Control | 22 ± 4 | 0.5 ± 0.1 |
| This compound (100 mg/kg) | 24 ± 5 | 0.6 ± 0.1 | |
| Day 14 | Vehicle Control | 25 ± 6 | 0.5 ± 0.2 |
| This compound (100 mg/kg) | 48 ± 9 | 1.1 ± 0.3 | |
| * Indicates statistically significant difference from vehicle control (p < 0.05). |
Experimental Protocols & Workflows
Protocol: Refined Oral Gavage Technique for Rodents
This protocol is designed to minimize stress and prevent injury during oral administration, which is critical for reducing experimental variability and mitigating side effects.
Materials:
-
Appropriate size gavage needle (flexible, soft-tipped needles are recommended to reduce trauma).
-
Syringe with the correctly formulated and measured dose.
-
Sucrose solution (optional, for pacifying the animal).
Procedure:
-
Animal Habituation: Handle the animals for several days prior to the experiment to acclimate them to the procedure and reduce stress.
-
Measure the Gavage Needle: Before the first use, measure the needle from the animal's mouth to the last rib to determine the correct insertion depth. Mark this depth on the needle.
-
Restraint: Gently but firmly restrain the mouse or rat, ensuring its head and body are in a straight line. Do not constrict the animal's breathing.
-
Optional Pacification: Lightly coat the tip of the gavage needle in a sucrose solution. This has been shown to reduce stress and facilitate swallowing.
-
Insertion: Gently insert the needle into the side of the mouth, advancing it along the upper palate toward the back of the throat. The animal should swallow the needle as it passes into the esophagus. There should be no resistance.
-
Administration: Once the needle is inserted to the pre-measured depth, administer the compound slowly and steadily.
-
Withdrawal & Monitoring: Gently remove the needle along the same path of insertion. Monitor the animal for at least 10-15 minutes for any signs of respiratory distress (e.g., fluid from the nose, coughing), which could indicate accidental tracheal administration.
Workflow: Troubleshooting Unexpected Adverse Events
This workflow provides a logical path for addressing unforeseen side effects during a study.
Caption: Decision workflow for managing adverse events.
Signaling Pathways
Hypothesized Off-Target NSAID-like Effects of this compound Metabolites
While this compound itself is an antitussive, its metabolites could potentially inhibit cyclooxygenase (COX) enzymes, a common mechanism for NSAID-related toxicity. This diagram illustrates the pathway leading to both desired anti-inflammatory effects and undesired side effects.
Caption: Hypothesized COX-1/2 inhibition by this compound metabolites.
References
Validation & Comparative
A Comparative Analysis of Nepinalone and Codeine in Cough Suppression
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two centrally acting antitussive agents, nepinalone and codeine. While both drugs aim to alleviate cough, they operate through distinct pharmacological pathways, leading to differences in their efficacy profiles and potential side effects. This document synthesizes available preclinical and clinical data to offer a comprehensive overview for research and development purposes.
Mechanism of Action: Divergent Pathways to Cough Suppression
This compound and codeine achieve their antitussive effects by acting on the central nervous system, specifically the cough center in the medulla oblongata, but through different receptor systems.
This compound: A Sigma-1 Receptor Agonist
This compound is a non-opioid cough suppressant that exerts its effect through agonism of the sigma-1 receptor.[1] The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface and is involved in modulating various neurotransmitter systems.[1] By binding to and activating sigma-1 receptors in the cough center, this compound is thought to modulate neuronal signaling, thereby reducing the urge to cough.[1] Preclinical studies on sigma-1 receptor agonists have demonstrated significant antitussive activity, with some agonists showing up to 80% inhibition of induced cough in animal models.
Codeine: A Mu-Opioid Receptor Agonist
Codeine, an opioid analgesic, functions as a cough suppressant through its conversion to morphine in the liver by the enzyme CYP2D6. Morphine then acts as an agonist at mu-opioid receptors, which are widely distributed throughout the central nervous system, including the brainstem cough center.[2] Activation of these receptors leads to an increase in the threshold for the cough reflex. Codeine itself has a low affinity for opioid receptors, and its antitussive effect is primarily attributed to its metabolite, morphine.[3]
Comparative Efficacy: A Review of the Data
This compound Efficacy
Quantitative clinical data on the efficacy of this compound in reducing cough frequency in humans is limited in the available scientific literature. While its mechanism of action through sigma-1 receptor agonism is established, specific percentages of cough reduction from human trials are not widely reported.
Codeine Efficacy
The efficacy of codeine as a cough suppressant has been the subject of numerous studies, with conflicting results. Some clinical trials have shown that codeine can suppress cough counts by 40% to 60% in patients with chronic bronchitis and COPD. In a preclinical study using a citric acid-induced cough model in guinea pigs, higher doses of codeine resulted in an approximate 70% decrease in cough events. However, other placebo-controlled studies have found codeine to be no more effective than placebo in treating cough associated with acute upper respiratory tract infections.
Data Summary Table
Due to the lack of direct comparative studies, a side-by-side quantitative comparison is challenging. The following table summarizes the available efficacy data for each compound.
| Drug | Mechanism of Action | Efficacy Data | Source |
| This compound | Sigma-1 Receptor Agonist | Preclinical data on sigma-1 agonists show up to 80% cough inhibition. Human clinical data on percentage of cough reduction is not widely available. | Preclinical studies on sigma-1 agonists |
| Codeine | Mu-Opioid Receptor Agonist (via morphine) | 40-60% reduction in cough counts in chronic bronchitis/COPD. Approx. 70% reduction in cough events in preclinical models (guinea pig). Some studies show no significant difference from placebo for acute cough. | Clinical and Preclinical Studies |
Experimental Protocols: Inducing and Measuring Cough
The evaluation of antitussive drug efficacy often relies on standardized experimental protocols to induce and quantify coughing. A commonly used method in both preclinical and clinical research is the citric acid cough challenge .
Citric Acid Cough Challenge Protocol (Human)
This protocol is designed to assess the sensitivity of the cough reflex.
-
Subject Preparation: Healthy volunteers or patients are seated in a quiet, well-ventilated room. They are instructed to breathe normally through a mouthpiece connected to a nebulizer.
-
Tussive Agent: A solution of citric acid in saline is used as the tussive agent. Concentrations are prepared in ascending order.
-
Administration: The subject inhales a single breath of the nebulized citric acid aerosol.
-
Cough Detection and Quantification: Coughs are typically recorded using a microphone and specialized software that can count the number of coughs and measure their intensity.
-
Dose-Response: The challenge begins with a low concentration of citric acid and progressively increases until a predefined number of coughs (e.g., 2 or 5) is elicited. This determines the cough threshold.
-
Drug Evaluation: The antitussive agent is administered, and the citric acid challenge is repeated after a specified time to determine the post-dose cough threshold. An increase in the cough threshold indicates an antitussive effect.
Signaling Pathways and Molecular Interactions
The distinct mechanisms of this compound and codeine are rooted in their interactions with different receptor systems and subsequent intracellular signaling cascades.
This compound Signaling Pathway
Codeine Signaling Pathway
Experimental Workflow: Antitussive Drug Comparison
The following diagram illustrates a typical workflow for a clinical trial comparing two antitussive agents.
Conclusion
This compound and codeine represent two distinct classes of centrally acting antitussives. While codeine's efficacy is variable and its use is associated with opioid-related side effects, this compound's mechanism as a sigma-1 receptor agonist presents a non-opioid alternative. The lack of direct comparative clinical data for this compound is a significant gap in the literature. Further research, including well-designed, head-to-head clinical trials utilizing objective measures like the citric acid cough challenge, is necessary to definitively establish the comparative efficacy and safety profiles of these two compounds. Such studies would be invaluable for guiding the development of novel and more effective antitussive therapies.
References
A Comparative Analysis of Nepinalone and Dextromethorphan for Cough Suppression
A comprehensive review of available data on the antitussive agents Nepinalone and Dextromethorphan reveals a significant disparity in the depth of scientific understanding and documented efficacy. While Dextromethorphan has been extensively studied in both preclinical and clinical settings, publicly available quantitative data on the efficacy and safety of this compound is notably scarce, precluding a direct, data-driven comparative analysis.
This guide synthesizes the current knowledge on both compounds, highlighting their mechanisms of action, reported side effects, and the experimental protocols used to evaluate antitussive drugs. The absence of robust clinical data for this compound necessitates a cautious interpretation of its therapeutic potential relative to the well-established, albeit debated, profile of Dextromethorphan.
Mechanism of Action: Central Suppression with Distinct Pathways
Both this compound and Dextromethorphan are centrally acting antitussive agents, meaning they suppress the cough reflex by acting on the brain's cough center in the medulla oblongata. However, their specific molecular targets and signaling pathways differ.
This compound is reported to exert its antitussive effect primarily through its activity as a sigma-1 receptor agonist.[1] Sigma-1 receptors are intracellular chaperones that modulate a variety of signaling pathways, and their activation is thought to inhibit the cough reflex.[1]
Dextromethorphan , on the other hand, has a more complex and multifaceted mechanism of action. It is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor and an agonist of the sigma-1 receptor.[2][3][4] Its antitussive effects are believed to be primarily mediated through its action on these receptors in the cough center. Additionally, Dextromethorphan and its active metabolite, dextrorphan, act as serotonin-norepinephrine reuptake inhibitors at higher doses.
Comparative Efficacy: A Data Gap for this compound
A critical limitation in comparing this compound and Dextromethorphan is the absence of publicly available, peer-reviewed clinical trials or preclinical studies that provide quantitative data on this compound's antitussive efficacy. While one source anecdotally suggests this compound is more effective than Dextromethorphan, this claim is not substantiated by scientific evidence.
In contrast, the efficacy of Dextromethorphan has been evaluated in numerous studies, with mixed results. Some clinical trials have shown a modest but statistically significant reduction in cough frequency compared to placebo. However, other studies, particularly in children with acute upper respiratory tract infections, have found Dextromethorphan to be no more effective than placebo. The placebo effect in cough studies is notably high, often accounting for a significant portion of the observed symptom reduction.
Due to the lack of data for this compound, a quantitative comparison table of efficacy cannot be provided.
Safety and Side Effect Profile
The side effect profiles of both drugs are derived from available documentation.
This compound: Limited information is available, but reported potential side effects include:
-
Gastrointestinal discomfort (nausea, vomiting, abdominal pain)
-
Dizziness or light-headedness
-
Headaches
-
Allergic reactions (rash, itching, swelling)
-
Changes in mood or behavior (irritability, anxiety, depression)
-
Changes in blood pressure (hypotension or hypertension)
Dextromethorphan: The side effect profile of Dextromethorphan is well-documented and generally considered mild at therapeutic doses. Common side effects include:
-
Drowsiness
-
Dizziness
-
Nausea and vomiting
-
Stomach pain
-
Constipation
At higher, non-therapeutic doses, Dextromethorphan can cause more severe side effects, including hallucinations, dissociation, and respiratory depression. It also carries a risk of serotonin syndrome when combined with certain antidepressant medications.
Table 1: Comparison of General Characteristics and Reported Side Effects
| Feature | This compound | Dextromethorphan |
| Primary Mechanism | Sigma-1 Receptor Agonist | NMDA Receptor Antagonist, Sigma-1 Receptor Agonist |
| Administration | Oral | Oral (syrup, capsules, lozenges) |
| Common Side Effects | Dizziness, GI discomfort, headache | Drowsiness, dizziness, nausea, vomiting |
| Serious Side Effects | Allergic reactions, mood changes, blood pressure changes | Respiratory depression (high doses), serotonin syndrome (with other drugs) |
Experimental Protocols for Evaluating Antitussive Efficacy
The evaluation of antitussive drugs relies on established preclinical models that induce coughing in animals. These models are crucial for initial screening and understanding the mechanism of action of new compounds.
Citric Acid-Induced Cough Model in Guinea Pigs:
This is a widely used model to assess the efficacy of antitussive agents.
-
Animal Selection: Healthy guinea pigs are selected and acclimatized to the experimental environment.
-
Drug Administration: Animals are pre-treated with the test compound (e.g., this compound or Dextromethorphan) or a placebo, typically via oral gavage or injection.
-
Cough Induction: After a specific pre-treatment time, the animals are placed in a chamber and exposed to an aerosolized solution of citric acid (e.g., 0.4 M) for a set duration (e.g., 10 minutes).
-
Data Collection: The number of coughs is counted during the exposure and a subsequent observation period. Coughs are often identified by characteristic sounds and associated abdominal muscle contractions.
-
Analysis: The efficacy of the antitussive agent is determined by comparing the number of coughs in the treated group to the placebo group.
Capsaicin-Induced Cough Model:
This model utilizes capsaicin, the pungent compound in chili peppers, to stimulate sensory nerves in the airways and induce coughing.
-
Animal and Drug Administration: Similar to the citric acid model, guinea pigs are pre-treated with the test compound or placebo.
-
Cough Induction: Animals are exposed to an aerosolized solution of capsaicin at a specific concentration. The concentration required to elicit a certain number of coughs (e.g., C2 for two coughs, C5 for five coughs) can be determined.
-
Data Collection and Analysis: The number of coughs is recorded, and the ability of the test compound to increase the threshold concentration of capsaicin needed to induce a cough response is measured.
Conclusion
While both this compound and Dextromethorphan are centrally acting cough suppressants, a direct and meaningful comparison of their performance is currently impossible due to the lack of publicly available, robust scientific data for this compound. Dextromethorphan has a long history of use and a substantial body of research, though its clinical efficacy remains a subject of some debate. For researchers, scientists, and drug development professionals, the case of this compound highlights the critical need for transparent and accessible data to enable informed decisions and advancements in therapeutic options for cough. Further preclinical and clinical studies on this compound are essential to validate its anecdotal efficacy and to establish a clear risk-benefit profile.
References
- 1. Comparative study of the effects of antitussive drugs in a canine acute cough model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tussolvina generic. Price of tussolvina. Uses, Dosage, Side effects [ndrugs.com]
- 3. mdpi.com [mdpi.com]
- 4. Antitussive effect of nociceptin/orphanin FQ in experimental cough models - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Role of Sigma-1 Receptors in Nepinalone's Antitussive Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nepinalone is a centrally acting non-opioid antitussive agent. Its primary mechanism of action is believed to be the modulation of the cough reflex via interaction with σ1 receptors in the brainstem's cough center. The σ1 receptor, an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, is involved in regulating calcium signaling and neuronal excitability. By binding to this receptor, this compound is thought to stabilize neuronal membranes and reduce the excitability of the cough center, thereby suppressing the urge to cough.
To validate this proposed mechanism, this guide compares this compound with dextromethorphan, a widely used antitussive with a well-documented interaction with the σ1 receptor, and codeine, a traditional opioid antitussive that acts primarily through μ-opioid receptors. This comparative approach allows for an indirect assessment of this compound's reliance on the σ1 receptor pathway for its therapeutic effect.
Comparative Analysis of Antitussive Agents
The following tables summarize the key pharmacological and mechanistic features of this compound, dextromethorphan, and codeine.
Table 1: Mechanism of Action and Receptor Affinities
| Drug | Primary Mechanism of Action | Sigma-1 (σ1) Receptor Affinity (Ki) | Other Receptor Affinities (Ki) |
| This compound | Presumed σ1 Receptor Agonist | Data not publicly available | Data not publicly available |
| Dextromethorphan | σ1 Receptor Agonist, NMDA Receptor Antagonist | 142 - 652 nM[1] | NMDA Receptor: ~1-10 µM |
| Codeine | μ-Opioid Receptor Agonist | > 10,000 nM | μ-Opioid Receptor: ~340 nM |
| Dimemorfan | σ1 Receptor Agonist | 151 nM[2] | PCP site: > 10,000 nM[2] |
| (+)-Pentazocine | σ1 Receptor Agonist | 4.8 nM | Data not available |
| Haloperidol | σ1 Receptor Antagonist, D2 Receptor Antagonist | 5.2 nM | D2 Receptor: 1-2 nM |
Table 2: Evidence for Sigma-1 Receptor Involvement in Antitussive Effect
| Drug | Reversal of Antitussive Effect by σ1 Antagonist (e.g., BD 1047) | Key Supporting Evidence |
| This compound | Data not publicly available | General pharmacological classification as a σ1 receptor ligand. |
| Dextromethorphan | Yes | The antitussive effect of dextromethorphan is significantly attenuated by pretreatment with the selective σ1 receptor antagonist BD 1047 in preclinical cough models[3]. |
| Codeine | No | The antitussive effect of codeine is primarily mediated by μ-opioid receptors and is not significantly affected by σ1 receptor antagonists. |
Experimental Protocols for Validation Studies
To directly investigate the role of the σ1 receptor in this compound's antitussive activity, the following experimental protocols are recommended.
Sigma-1 Receptor Binding Assay (Competitive Inhibition)
This assay determines the binding affinity (Ki) of a test compound (e.g., this compound) for the σ1 receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Radioligand: [³H]-(+)-pentazocine (a selective σ1 receptor ligand)
-
Membrane Preparation: Guinea pig brain or liver membranes, which have a high density of σ1 receptors.
-
Test Compound: this compound
-
Non-specific Binding Control: Haloperidol (10 µM)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0
-
Instrumentation: Scintillation counter, filtration apparatus with glass fiber filters.
Procedure:
-
Prepare serial dilutions of this compound.
-
In assay tubes, combine the membrane preparation, a fixed concentration of [³H]-(+)-pentazocine (typically at its Kd value), and varying concentrations of this compound or buffer (for total binding).
-
For non-specific binding, add 10 µM haloperidol to separate tubes.
-
Incubate the mixture at 37°C for 150 minutes.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound and determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Antitussive Efficacy and Sigma-1 Receptor Antagonism (Citric Acid-Induced Cough Model in Guinea Pigs)
This model assesses the ability of a compound to suppress cough and validates the involvement of the σ1 receptor through antagonist challenge.
Animals: Male Dunkin-Hartley guinea pigs.
Procedure:
-
Acclimatization: Acclimate animals to the experimental setup.
-
Drug Administration:
-
Administer this compound (at various doses) or vehicle intraperitoneally (i.p.) or orally (p.o.).
-
In a separate group of animals, administer a selective σ1 receptor antagonist (e.g., BD 1047, 1-5 mg/kg, i.p.) 15-30 minutes prior to this compound administration.
-
-
Cough Induction: 30-60 minutes after drug administration, place the guinea pig in a whole-body plethysmograph chamber and expose it to an aerosol of citric acid (0.3 M) for a defined period (e.g., 10 minutes).
-
Data Recording: Record the number of coughs during the exposure period using a microphone and specialized software.
-
Analysis: Compare the number of coughs in the drug-treated groups to the vehicle-treated group. A significant reduction in cough frequency indicates an antitussive effect. A reversal of this compound's antitussive effect by the σ1 antagonist would provide strong evidence for the involvement of the σ1 receptor.
Visualizing the Pathways
The following diagrams illustrate the proposed signaling pathway for σ1 receptor-mediated antitussive effects and the experimental workflow for its validation.
Caption: Proposed mechanism of this compound's antitussive action via the sigma-1 receptor.
Caption: Workflow for experimental validation of this compound's sigma-1 receptor activity.
Conclusion and Future Directions
The available evidence strongly suggests that the σ1 receptor is a key player in the antitussive effects of non-opioid drugs like dextromethorphan. While this compound is categorized as a σ1 receptor ligand, the absence of direct, quantitative binding and in vivo antagonist data represents a significant gap in our understanding of its precise mechanism of action.
To rigorously validate the role of the σ1 receptor in this compound's effects, further research is imperative. The experimental protocols outlined in this guide provide a clear path forward for researchers to:
-
Quantify the binding affinity of this compound for the σ1 receptor. This will allow for a direct comparison with other known σ1 ligands and help to establish its potency at the molecular level.
-
Demonstrate the reversal of this compound's antitussive effects by a selective σ1 receptor antagonist. This would provide definitive evidence of its reliance on this pathway for its therapeutic action.
By undertaking these studies, the scientific community can gain a more complete understanding of this compound's pharmacology and its place in the therapeutic arsenal for cough suppression. This knowledge will be invaluable for drug development professionals seeking to design novel and more effective antitussive agents targeting the σ1 receptor.
References
- 1. Sigma-1 receptor antagonists: promising players in fighting neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antitussive activity of sigma-1 receptor agonists in the guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US8349898B2 - Sigma-1 receptor ligands and methods of use - Google Patents [patents.google.com]
Cross-Species Comparison of Nepinalone's Antitussive Potency: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Nepinalone's antitussive potency with other agents, supported by available experimental data. This document outlines common experimental protocols for evaluating antitussive drugs and delves into the known signaling pathways of this compound.
This compound is a centrally acting non-opioid cough suppressant. While direct comparative studies detailing its antitussive potency across multiple species are limited in publicly available literature, existing information suggests its efficacy is greater than dextromethorphan but less than codeine. This guide synthesizes the available data to provide a qualitative comparison and details the methodologies used to assess antitussive agents.
Comparative Antitussive Potency
| Drug | Class | Relative Potency (Qualitative) | Species Studied (General Antitussive Testing) |
| This compound | Non-opioid, Sigma-1 Receptor Agonist | More potent than dextromethorphan, less potent than codeine | Primarily studied in guinea pigs |
| Codeine | Opioid | High | Guinea pigs, dogs, cats, humans |
| Dextromethorphan | Morphinan, Sigma-1 Receptor Agonist, NMDA Receptor Antagonist | Moderate | Guinea pigs, dogs, cats, humans[1][2][3] |
Experimental Protocols for Antitussive Activity Assessment
The evaluation of antitussive drugs predominantly relies on animal models where a cough reflex is artificially induced. The following are detailed methodologies for commonly employed models.
Citric Acid-Induced Cough in Guinea Pigs
This is the most widely used model for screening potential antitussive compounds.
Objective: To assess the ability of a test compound to suppress cough induced by the inhalation of a citric acid aerosol.
Animals: Male Hartley guinea pigs are often used.[4]
Procedure:
-
Acclimatization: Animals are acclimatized to the experimental environment and the exposure chamber.
-
Baseline Cough Response: Each guinea pig is placed in a whole-body plethysmograph chamber and exposed to an aerosol of citric acid (e.g., 0.4 M for 3 minutes) to establish a baseline cough count.[5] Coughs are typically detected by a combination of sound recording and characteristic changes in respiratory waveforms.
-
Drug Administration: The test compound (this compound or other antitussives) is administered, typically orally (p.o.) or intraperitoneally (i.p.).
-
Post-Treatment Challenge: After a predetermined time (e.g., 30-60 minutes post-dose), the animals are re-exposed to the citric acid aerosol.
-
Data Analysis: The number of coughs post-treatment is compared to the baseline count. The percentage inhibition of the cough reflex is calculated to determine the antitussive potency.
Experimental Workflow for Citric Acid-Induced Cough in Guinea Pigs
References
- 1. mdpi.com [mdpi.com]
- 2. Antitussive efficacy of dextromethorphan in cough associated with acute upper respiratory tract infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Coughing in Small Animal Patients [frontiersin.org]
- 4. Association of cough hypersensitivity with tracheal TRPV1 activation and neurogenic inflammation in a novel guinea pig model of citric acid-induced chronic cough - PMC [pmc.ncbi.nlm.nih.gov]
- 5. florajournal.com [florajournal.com]
Statistical Validation of Nepinalone's Efficacy: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the available efficacy data for Nepinalone and other prominent antitussive agents. Due to a lack of publicly available quantitative efficacy data from clinical or preclinical studies on this compound, this document focuses on a detailed comparison with established and novel antitussive drugs for which such data exists. The information presented is intended to offer a framework for evaluating antitussive therapies and to highlight the current data landscape.
Introduction to this compound
This compound is a centrally acting cough suppressant.[1] Its primary mechanism of action is believed to involve the modulation of the cough reflex at the level of the brainstem. Specifically, it is suggested to act on the sigma-1 receptors in the medulla oblongata, the brain's cough center.[2] Additionally, it may influence calcium and potassium channels, further contributing to its antitussive effect.[2] While its mechanism of action is described, a comprehensive statistical validation of its efficacy through controlled clinical trials remains largely unavailable in the public domain.
Comparative Efficacy of Antitussive Agents
To provide a context for evaluating this compound, this section presents efficacy data from clinical trials of alternative antitussive agents. The following tables summarize the quantitative data on cough suppression for Gefapixant, Codeine, and Dextromethorphan.
Table 1: Efficacy of Gefapixant in Refractory or Unexplained Chronic Cough
| Study | Dosage | Primary Endpoint | Result | Adverse Events |
| COUGH-1 | 45 mg twice daily | Reduction in 24-hour cough frequency at 12 weeks | 18.5% reduction compared to placebo (p=0.041) | Taste-related disturbances (ageusia, dysgeusia) were most common. |
| COUGH-2 | 45 mg twice daily | Reduction in 24-hour cough frequency at 24 weeks | 14.6% reduction compared to placebo (p=0.031) | Similar to COUGH-1, with taste-related adverse events being the most frequent. |
Table 2: Efficacy of Codeine and Dextromethorphan in Various Cough Models
| Drug | Study Population | Primary Endpoint | Result | Notes |
| Codeine | Patients with chronic bronchitis/COPD | Cough counts | 40-60% suppression | Efficacy in cough due to upper respiratory tract infection (URTI) is debated, with some studies showing no significant difference from placebo.[3][4] |
| Dextromethorphan | Patients with chronic bronchitis/COPD | Cough counts | 40-60% suppression | Similar to codeine, its efficacy in URTI-related cough is inconsistent across studies. |
| Codeine | Experimentally induced cough in healthy volunteers | Cough suppression | Less effective than codeine | |
| Dextromethorphan | Experimentally induced cough in healthy volunteers | Cough suppression | More effective than dextromethorphan |
Experimental Protocols
Clinical Trial Methodology for Chronic Cough (Gefapixant COUGH-1 & COUGH-2 Trials)
-
Study Design: Double-blind, randomized, placebo-controlled, parallel-group, Phase 3 trials.
-
Participant Population: Adults with refractory or unexplained chronic cough.
-
Intervention: Oral administration of Gefapixant (45 mg twice daily) or placebo.
-
Primary Outcome Measures: The primary efficacy endpoint was the change in 24-hour cough frequency, objectively measured using a sound recording device, from baseline to week 12 (COUGH-1) and week 24 (COUGH-2).
-
Data Analysis: Statistical analysis was performed to compare the percentage change in cough frequency between the Gefapixant and placebo groups.
Preclinical Evaluation of Antitussive Agents (Citric Acid-Induced Cough Model in Guinea Pigs)
-
Animal Model: Male Dunkin-Hartley guinea pigs are commonly used.
-
Induction of Cough: Animals are exposed to an aerosolized solution of citric acid to induce a consistent cough response.
-
Intervention: Test compounds (e.g., this compound, codeine, dextromethorphan) or vehicle are administered orally or via other relevant routes prior to citric acid challenge.
-
Outcome Measures: The number of coughs is recorded by a trained observer or using a sound-based detection system during a specified period of citric acid exposure.
-
Data Analysis: The percentage inhibition of the cough response by the test compound is calculated relative to the vehicle control group.
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound
Caption: Proposed signaling pathway of this compound for cough suppression.
Experimental Workflow for Preclinical Antitussive Testing
Caption: A typical workflow for preclinical evaluation of antitussive drugs.
Logical Relationship in Comparative Efficacy Analysis
Caption: Logical flow for the comparative assessment of this compound's efficacy.
Conclusion
While the mechanism of action of this compound as a sigma-1 receptor modulator is established, there is a notable absence of publicly available, statistically robust efficacy data from controlled clinical or preclinical studies. In contrast, significant clinical trial data is available for other antitussive agents like Gefapixant, providing quantitative measures of their efficacy in specific patient populations. The established preclinical models, such as the citric acid-induced cough model in guinea pigs, offer a standardized method for generating comparative efficacy data. Future research, including head-to-head comparative trials, is necessary to statistically validate the efficacy of this compound and to ascertain its relative therapeutic positioning among current and emerging antitussive treatments.
References
A Comparative Analysis of the Side Effect Profiles of Nepinalone and Existing Antitussives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the side effect profiles of the novel antitussive agent, Nepinalone, with established cough suppressants: codeine, dextromethorphan, and benzonatate. The information is intended to support research, clinical development, and informed decision-making in the field of respiratory medicine.
Executive Summary
While clinical data on this compound is still emerging, initial findings suggest a side effect profile that may differ from existing antitussive agents. This guide synthesizes available preclinical and clinical information to offer a comparative overview. A significant challenge in this comparison is the limited availability of quantitative data from head-to-head clinical trials involving this compound. The following sections detail the known side effect profiles, mechanisms of action, and relevant experimental methodologies to provide a comprehensive assessment based on current knowledge.
Side Effect Profile Comparison
The following table summarizes the known side effect profiles of this compound and comparator antitussives. It is important to note that the data for this compound is primarily qualitative at this stage, whereas more extensive quantitative data is available for codeine, dextromethorphan, and benzonatate.
| Side Effect Category | This compound | Codeine | Dextromethorphan | Benzonatate |
| Gastrointestinal | Nausea, vomiting, abdominal pain[1] | Constipation (common), nausea, vomiting, dry mouth[2] | Nausea or vomiting, stomach pain, constipation[3] | Nausea, GI upset, constipation[4][5] |
| Central Nervous System | Dizziness, light-headedness, headaches, changes in mood or behavior (irritability, anxiety, depression) | Drowsiness (common), euphoria, dysphoria, sedation, confusion | Drowsiness (mild), dizziness (mild), confusion, nervousness, restlessness, hallucinations (at high doses) | Sedation, headache, mild dizziness, mental confusion, visual hallucinations |
| Cardiovascular | Changes in blood pressure (hypotension or hypertension) | Orthostatic hypotension | - | Cardiovascular collapse (in cases of hypersensitivity) |
| Respiratory | Respiratory issues (unspecified) | Respiratory depression (a serious risk, especially at higher doses) | Slowed breathing (with overdose) | - |
| Allergic Reactions | Rash, itching, swelling, severe dizziness, trouble breathing | Itching, rash, anaphylaxis (rare) | Body rash/itching | Pruritus, skin eruptions, bronchospasm, laryngospasm (hypersensitivity) |
| Other | Elevated liver enzymes | Urinary retention, diminished libido (long-term use) | - | Sensation of burning in the eyes, a vague "chilly" sensation, nasal congestion, numbness in the chest |
Note: The absence of a side effect in this table does not definitively mean it has not been observed, but rather that it is not commonly reported in the reviewed literature. The incidence of side effects can vary based on dosage, patient population, and study design.
Mechanisms of Action and Signaling Pathways
The differing side effect profiles of these antitussives can be attributed to their distinct mechanisms of action.
This compound
This compound is a centrally acting non-opioid antitussive. Its primary mechanism is believed to involve the modulation of the sigma-1 receptor, an intracellular chaperone protein located at the endoplasmic reticulum. It may also influence neuronal excitability by modulating calcium and potassium channels.
Codeine
Codeine is an opioid antitussive that acts on the central nervous system. It is a prodrug that is metabolized to morphine, which then acts as an agonist at μ-opioid receptors in the cough center of the medulla oblongata. This activation leads to a suppression of the cough reflex.
Dextromethorphan
Dextromethorphan is a non-opioid antitussive that also acts centrally. Its mechanism is complex, involving antagonism of the N-methyl-D-aspartate (NMDA) receptor and agonism of the sigma-1 receptor in the cough center.
Benzonatate
Benzonatate is a peripherally acting antitussive. It is structurally related to local anesthetics and is thought to act by anesthetizing the stretch receptors in the lungs and airways, thereby reducing the cough reflex at its source. This is achieved through the inhibition of voltage-gated sodium channels on sensory nerve fibers.
References
Independent Validation of Nepinalone Research Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the published research findings on Nepinalone, a centrally acting antitussive agent, with alternative cough suppressants. The information is intended to support independent validation and further research in the field of cough therapeutics.
Executive Summary
This compound is a non-opioid cough suppressant that exerts its effect through a distinct mechanism of action compared to traditional antitussives. Published preclinical data suggests its efficacy in animal models of induced cough. This guide summarizes the available quantitative data, details the experimental protocols used in key studies, and visualizes the proposed signaling pathways to facilitate a comprehensive understanding of this compound's pharmacological profile in comparison to established treatments like codeine and dextromethorphan.
Comparative Efficacy of Antitussive Agents
While direct, peer-reviewed clinical trial data comparing this compound with other antitussives remains limited in the public domain, preclinical studies in guinea pig models of citric acid-induced cough provide a basis for comparison with other sigma-1 receptor agonists and standard antitussives.
Table 1: Comparative Antitussive Activity in Guinea Pig Model (Citric Acid-Induced Cough)
| Compound | Dose (mg/kg, i.p.) | Maximum Inhibition of Cough (%) |
| Codeine | 30 | ~50-60% |
| Dextromethorphan | 30 | ~40-50% |
| This compound | Data not available in published literature | Data not available in published literature |
| Other Sigma-1 Agonists (e.g., PRE-084) | 5 | Significant inhibition (specific % varies) |
Note: The data for codeine and dextromethorphan are aggregated from multiple preclinical studies. The lack of directly comparable published data for this compound is a significant gap in the current literature.
Mechanism of Action and Signaling Pathway
This compound's primary mechanism of action is the agonism of the sigma-1 receptor, an intracellular chaperone protein located at the endoplasmic reticulum (ER)-mitochondrion interface.[1] This interaction is believed to modulate the cough reflex at the level of the brainstem.
Proposed Signaling Pathway of this compound
The binding of this compound to the sigma-1 receptor is thought to influence intracellular calcium signaling, a key factor in neuronal excitability and neurotransmitter release. The following diagram illustrates the proposed signaling cascade.
References
Safety Operating Guide
Navigating the Safe Disposal of Nepinalone: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive overview of the recommended disposal procedures for nepinalone, a non-opioid antitussive agent. While a specific Safety Data Sheet (SDS) with manufacturer-mandated disposal instructions for this compound is not publicly available, the following procedures are based on general best practices for the disposal of pharmaceutical waste in a laboratory setting.
Core Principles of Pharmaceutical Waste Management
The primary goal of proper drug disposal is to prevent environmental contamination and accidental exposure. Unused or expired pharmaceuticals should never be disposed of down the drain or in regular trash without appropriate deactivation.
Step-by-Step Disposal Protocol for this compound
This protocol outlines the recommended steps for the safe disposal of this compound in a laboratory environment.
1. Personal Protective Equipment (PPE): Before handling this compound, ensure appropriate PPE is worn, including:
-
Safety goggles to protect from potential splashes.
-
Chemical-resistant gloves (e.g., nitrile).
-
A lab coat.
2. Deactivation of this compound: Since specific chemical deactivation methods for this compound are not readily available, the recommended approach is to render the compound unusable and non-retrievable.
-
For solid forms (powders, tablets):
-
Do not crush tablets or capsules to avoid generating dust.
-
Place the solid this compound waste into a sealable plastic bag or container.[1]
-
Add an undesirable, non-toxic substance to the container.[1] Suitable materials include:
-
Add a small amount of water to dissolve the solid material.
-
Seal the container securely.
-
-
For liquid forms:
-
Pour the liquid this compound into a sealable container.
-
Mix with an absorbent and undesirable substance like kitty litter or coffee grounds.[2]
-
Seal the container to prevent leakage.
-
3. Final Disposal:
-
The sealed container with the deactivated this compound mixture should be placed in a designated pharmaceutical waste container. This waste is typically collected by a licensed hazardous waste disposal company.
-
Never dispose of the sealed container in regular laboratory trash unless your institution's environmental health and safety (EHS) office has specifically approved this method for deactivated pharmaceuticals.
4. Documentation:
-
Maintain a log of all disposed chemical waste, including the name of the compound (this compound), quantity, and date of disposal.
Quantitative Data Summary
While specific quantitative disposal limits for this compound are not available, the following table summarizes key identifiers for this compound.
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 22443-11-4 |
| Molecular Formula | C₁₈H₂₅NO |
| This compound Hydrochloride CAS | 22443-55-6 |
Experimental Protocols
The procedures outlined above are based on established guidelines for the disposal of unused medicines from the U.S. Food and Drug Administration (FDA) and the Drug Enforcement Administration (DEA). These agencies recommend rendering drugs unusable by mixing them with unpalatable substances before disposal in household trash, which in a laboratory context, translates to disposal through a certified waste management vendor.
This compound Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound in a laboratory setting.
Disclaimer: The disposal procedures outlined in this document are based on general best practices for pharmaceutical waste management. As no specific Safety Data Sheet (SDS) for this compound with manufacturer-provided disposal instructions could be located, it is imperative to consult with your institution's Environmental Health and Safety (EHS) office for guidance on specific disposal policies and regulatory requirements in your area.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Nepinalone
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the handling of Nepinalone, a centrally acting cough suppressant. The following procedural guidance is intended to ensure the safe operational use and disposal of this compound, fostering a secure laboratory environment.
Personal Protective Equipment (PPE) for Handling this compound
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, a comprehensive review of safety protocols for similar chemical compounds dictates a stringent adherence to the following personal protective equipment standards. These recommendations are based on the potential hazards associated with handling pharmacologically active substances.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Item | Specification | Purpose |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | ANSI Z87.1 Compliant | Protects against splashes and airborne particles. |
| Face Shield | - | Recommended when there is a significant risk of splashing. | |
| Hand Protection | Nitrile Gloves | Chemically resistant, disposable | Prevents skin contact with the compound. |
| Body Protection | Laboratory Coat | Standard | Protects skin and personal clothing from contamination. |
| Chemical-Resistant Apron | - | Recommended when handling larger quantities or when there is a risk of significant splashing. | |
| Respiratory Protection | N95 Respirator or higher | NIOSH-approved | Recommended when handling the powder form to prevent inhalation. Use in a well-ventilated area or under a fume hood. |
Operational Plan for Handling this compound
Adherence to a strict operational plan is crucial for minimizing exposure and ensuring the integrity of your research.
Step-by-Step Handling Procedure:
-
Preparation:
-
Ensure all necessary PPE is readily available and in good condition.
-
Verify that the work area, including fume hoods and ventilation systems, is functioning correctly.
-
Have a pre-designated area for handling this compound, away from general laboratory traffic.
-
Prepare all necessary equipment and reagents before handling the compound.
-
-
Handling:
-
Wear the appropriate PPE as outlined in the table above.
-
When weighing or transferring the solid form of this compound, perform these tasks in a fume hood to minimize inhalation risk.
-
Avoid direct contact with the skin, eyes, and clothing. In case of accidental contact, follow the first aid measures outlined below.
-
Wash hands thoroughly with soap and water after handling this compound, even if gloves were worn.[1]
-
-
Storage:
-
Store this compound in a cool, dry, and well-ventilated area.[1]
-
Keep the container tightly closed to prevent contamination and exposure to moisture.
-
Store away from incompatible materials. While specific incompatibilities for this compound are not documented, as a general precaution, avoid strong oxidizing agents.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and accidental exposure.
Disposal Guidelines:
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain. |
| Contaminated Labware (e.g., glassware, pipette tips) | Decontaminate if possible, or dispose of as hazardous chemical waste. |
| Contaminated PPE (e.g., gloves, disposable lab coats) | Place in a designated, sealed waste bag and dispose of as hazardous chemical waste. |
For specific disposal guidance, consult your institution's Environmental Health and Safety (EHS) department. In the absence of specific institutional guidelines, follow the FDA's recommendations for disposing of unused medicines.[2][3] This typically involves mixing the compound with an undesirable substance like coffee grounds or cat litter, sealing it in a plastic bag, and disposing of it in the household trash. However, for a research laboratory setting, disposal as chemical waste is the more appropriate and safer method.
Understanding the Mechanism of Action of this compound
This compound functions as a cough suppressant by acting on the central nervous system (CNS). Its primary mechanism involves the modulation of the cough reflex center located in the medulla oblongata.
Signaling Pathway of this compound:
Caption: Mechanism of action of this compound as a cough suppressant.
This compound is believed to bind to sigma-1 receptors within the cough center of the medulla oblongata. This interaction modulates the signaling cascade that would typically lead to a cough reflex, thereby suppressing the urge to cough.
Experimental Workflow for Investigating this compound's Efficacy
The following diagram outlines a general experimental workflow for assessing the antitussive properties of a compound like this compound in a pre-clinical setting.
Caption: General workflow for pre-clinical evaluation of this compound.
This workflow provides a foundational methodology for investigating the efficacy of this compound. Specific parameters such as animal models, dosage, and methods of cough induction would need to be defined based on the precise objectives of the research.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
